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  • Product: 4-Methoxycyclohexanamine hydrochloride
  • CAS: 5460-27-5

Core Science & Biosynthesis

Foundational

A Methodological Guide to the Physicochemical Characterization of (1s,4s)-4-Substituted Cyclohexanamine Hydrochloride Salts

Senior Application Scientist Note: Upon a comprehensive review of publicly available chemical databases and scientific literature, it has been determined that experimental data for the specific physical properties of (1s...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Upon a comprehensive review of publicly available chemical databases and scientific literature, it has been determined that experimental data for the specific physical properties of (1s,4s)-4-Methoxycyclohexanamine hydrochloride is not available. This is not uncommon for novel or specialized chemical intermediates.

However, to fulfill the core objective of providing an in-depth technical guide for researchers, this document will focus on the closely related and well-characterized analog, (1s,4s)-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-66-8). The principles, experimental methodologies, and data interpretation frameworks detailed herein are directly applicable to the characterization of the target methoxy compound and other similar substituted cyclohexanamine salts. This guide is therefore structured to serve as a comprehensive procedural template for drug development professionals tasked with characterizing such molecules.

Introduction: The Role of Cyclohexanamine Derivatives in Pharmaceutical Development

Substituted cyclohexanamine scaffolds are pivotal building blocks in medicinal chemistry. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making them valuable components in the design of active pharmaceutical ingredients (APIs). The title compound, (1s,4s)-4-Methoxycyclohexanamine hydrochloride, and its analogs are often key intermediates in the synthesis of complex molecules. For instance, cis-4-Methylcyclohexylamine is a crucial intermediate in the manufacture of certain pharmaceutical agents[1].

The conversion of a free amine to its hydrochloride salt is a common strategy in drug development to enhance aqueous solubility, improve stability, and facilitate handling and formulation.[2] A thorough understanding of the physical properties of these salts is a non-negotiable prerequisite for successful process development, formulation design, and regulatory submission.

Core Physicochemical Profile: (1s,4s)-4-Methylcyclohexanamine Hydrochloride

This section summarizes the known identifiers and calculated properties for our model compound. This data serves as the foundational information required before commencing experimental characterization.

PropertyValueSource(s)
Chemical Name (1s,4s)-4-Methylcyclohexan-1-amine hydrochloride[1]
Synonyms cis-4-Methylcyclohexylamine hydrochloride[3]
CAS Number 33483-66-8[3]
Molecular Formula C₇H₁₆ClN[4]
Molecular Weight 149.66 g/mol [4]
Structure N/A
Computed LogP 1.8 (for free base)[5]
Topological Polar Surface Area 26 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 1[3]

Experimental Methodologies for Complete Physicochemical Profiling

The following sections provide detailed, field-proven protocols for determining the critical physical properties of a novel amine hydrochloride salt, using our model compound as the exemplar.

Melting Point Determination: A Criterion for Purity and Identity

Expertise & Experience: The melting point is one of the most fundamental physical properties. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.[6] The choice of heating rate is critical; a rate of 1-2°C per minute near the expected melting point ensures thermal equilibrium between the sample and the heating block, providing an accurate reading.

  • Sample Preparation:

    • Ensure the (1s,4s)-4-Methylcyclohexanamine hydrochloride sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.

    • Drop the tube, closed-end down, through a long glass tube onto the benchtop to compact the sample tightly.

    • Repeat until a packed sample height of 2-3 mm is achieved. An excessive sample amount will lead to an artificially broad melting range.

  • Instrument Setup & Measurement (Digital Apparatus):

    • Set a starting temperature approximately 10-15°C below the expected melting point. (If unknown, a rapid preliminary scan is advised).

    • Set the heating rate (ramp rate) to 1-2°C per minute.

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Begin the heating program.

    • Observe the sample through the viewing lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts and the sample is completely liquid.

    • The melting range is reported as T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Instrumental Analysis cluster_output Result prep1 Dry Sample prep2 Pulverize prep1->prep2 prep3 Load Capillary (2-3mm) prep2->prep3 prep4 Compact Sample prep3->prep4 meas1 Set Start Temp & Ramp Rate (1-2°C/min) prep4->meas1 meas2 Insert Sample meas1->meas2 meas3 Observe & Record T₁ (First Liquid) meas2->meas3 meas4 Observe & Record T₂ (All Liquid) meas3->meas4 output1 Report Melting Range (T₁ - T₂) meas4->output1

Caption: Shake-flask method for equilibrium solubility.

Spectroscopic Characterization for Structural Confirmation

Expertise & Experience: While physical properties like melting point provide clues to identity and purity, definitive structural confirmation requires spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the number and connectivity of protons and carbons. For (1s,4s)-4-Methylcyclohexanamine hydrochloride, specific chemical shifts and coupling constants would confirm the cis stereochemistry. [7]* Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For an amine hydrochloride, the key feature is the broad and intense N-H⁺ stretching absorption, typically found in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretches. [2]* Mass Spectrometry (MS): MS provides the molecular weight of the free base by detecting the molecular ion (M+H)⁺. For our model compound, this would appear at m/z 114.2, corresponding to the protonated free amine (C₇H₁₅N). [7]

Stability, Handling, and Safety

Hygroscopicity and Polymorphism

Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air. This can affect the material's physical properties, stability, and accurate weighing. It is crucial to store the material in a desiccator or a controlled low-humidity environment. Polymorphism, the existence of different crystal forms, is also a consideration for solid salts and can impact properties like solubility and melting point.

Safety and Handling

Based on data for (1s,4s)-4-Methylcyclohexanamine hydrochloride, the compound is classified as a skin and eye irritant and may cause respiratory irritation. [3]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transfer.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

While direct experimental data for (1s,4s)-4-Methoxycyclohexanamine hydrochloride remains elusive in the public domain, a robust framework for its characterization can be established using its structural analog, (1s,4s)-4-Methylcyclohexanamine hydrochloride, as a model. The methodologies for determining melting point, aqueous solubility, and spectroscopic identity are fundamental to the development of any new chemical entity. Adherence to these detailed protocols ensures the generation of high-quality, reliable data essential for advancing a compound through the drug development pipeline.

References

  • Veeprho. (n.d.). cis-4-Methylcyclohexylamine (HCl Salt) | CAS 33483-66-8. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of cyclohexylamine derivatives (hydrochloride salts). Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved January 30, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved January 30, 2026, from [Link]

  • PharmaCompass. (n.d.). 4-Methyl-cyclohexylamine; hydrochloride. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved January 30, 2026, from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 30, 2026, from [Link]

  • StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved January 30, 2026, from [Link]

  • Fisher Digital Publications. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved January 30, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 30, 2026, from [Link]

  • University of Alberta. (n.d.). Experiment 1 - Melting Points. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxycyclohexanamine Hydrochloride

Abstract This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-Methoxycyclohexanamine hydrochloride. Designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-Methoxycyclohexanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the highest degree of scientific integrity. We will explore a multi-technique, orthogonal approach—integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy—to unambiguously determine the compound's molecular formula, functional groups, connectivity, and crucially, its stereochemistry.

Introduction: The Analytical Challenge

4-Methoxycyclohexanamine hydrochloride is a substituted cycloalkane derivative featuring two key functional groups: a primary amine (as a hydrochloride salt) and a methoxy ether. The core analytical challenge lies not only in confirming the presence and connectivity of these groups but also in definitively assigning the relative stereochemistry of the 1,4-disubstituted cyclohexane ring—that is, determining whether the sample is the cis or trans isomer, or a mixture thereof. An erroneous stereochemical assignment can have profound implications in fields like medicinal chemistry, where biological activity is often exquisitely dependent on the three-dimensional arrangement of a molecule.

This guide presents a logical, phased approach to structure elucidation, ensuring that each piece of analytical data corroborates the others, leading to an unassailable final structure assignment.

The Strategic Workflow: An Orthogonal Approach

A robust structure elucidation strategy relies on obtaining complementary information from different analytical techniques. No single method provides the complete picture. Our approach is designed as a self-validating system where the outputs of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy must converge to a single, consistent structural hypothesis.

Elucidation_Workflow cluster_preliminary Phase 1: Foundational Analysis cluster_detailed Phase 2: Detailed Structural Analysis cluster_conclusion Phase 3: Confirmation & Final Assignment MS Mass Spectrometry (MS) Determine Molecular Formula Integration Data Integration & Stereochemical Analysis MS->Integration Provides MW & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups IR->Integration Confirms -NH₃⁺, C-O NMR_1D 1D NMR (¹H, ¹³C) Establish Connectivity & Symmetry NMR_2D 2D NMR (COSY, HSQC) Confirm Proton-Carbon Correlations NMR_1D->NMR_2D Guides 2D experiment setup NMR_1D->Integration Provides key coupling constants for stereochemistry NMR_2D->Integration Confirms atom connectivity Structure Final Structure Confirmed (cis/trans assignment) Integration->Structure Convergent Evidence

Caption: Strategic workflow for structure elucidation.

Phase 1: Foundational Analysis - What Are We Working With?

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first logical step as it provides the most fundamental piece of information: the molecular weight and, by extension, the molecular formula. We choose Electrospray Ionization (ESI) in positive mode because the amine group is basic and readily accepts a proton, forming a stable [M+H]⁺ ion. This is crucial for getting a clear molecular ion peak for this specific molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis: Infuse the sample and acquire the spectrum. The key is to find the mass of the protonated free base (C₇H₁₅NO). The hydrochloride salt will dissociate in solution.

Data Presentation & Interpretation: The molecular formula of the free base, 4-methoxycyclohexanamine, is C₇H₁₅NO.[1] The expected exact mass for the protonated molecule [M+H]⁺ is a critical piece of data.

ParameterExpected ValueObserved Value (Hypothetical)Interpretation
Molecular Formula C₇H₁₅NO-Derived from HRMS
Exact Mass (Free Base) 129.1154 g/mol -Theoretical value[1]
[M+H]⁺ (Monoisotopic) 130.1226 m/z130.1225 m/zExcellent mass accuracy confirms the elemental composition.

The nitrogen rule of mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd molecular ion mass.[2] Our free base (129 g/mol ) follows this rule, providing the first piece of corroborating evidence for the presence of a single nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: With the molecular formula established, IR spectroscopy serves to rapidly confirm the presence of the expected functional groups. For this molecule, we are specifically looking for evidence of the amine hydrochloride and the ether linkage. The hydrochloride salt form significantly changes the appearance of the N-H stretches compared to a free amine, making this a key diagnostic feature.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.

Data Presentation & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Authoritative Grounding
~3100-2800 Strong, BroadN-H Stretch (-NH₃⁺)The protonated primary amine shows a very broad and strong absorption in this region, often with multiple sub-peaks. This is characteristic of amine salts.[3]
~2940 & ~2860 StrongC-H Stretch (aliphatic)Typical sp³ C-H stretching from the cyclohexane ring and methoxy group.[4]
~1600-1500 MediumN-H Bend (-NH₃⁺)Asymmetric and symmetric bending vibrations of the ammonium group confirm its presence.[4]
~1100 StrongC-O Stretch (ether)A strong, characteristic absorption for the C-O-C ether linkage is expected in this region.[4]

The IR spectrum provides rapid, undeniable evidence for the core functional components of the molecule: an amine salt and an ether.

Phase 2: Detailed Analysis - Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[5] For 4-methoxycyclohexanamine, NMR is not just confirmatory; it is the only technique in this workflow that can definitively resolve the critical question of cis vs. trans stereochemistry. The key lies in analyzing the chemical shifts and, more importantly, the coupling constants (J-values) of the protons at C1 and C4.[6][7]

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve ~10-20 mg of the sample in Deuterium Oxide (D₂O). D₂O is chosen to exchange the acidic -NH₃⁺ protons, simplifying the spectrum, and for its good sample solubility.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • ¹H NMR: Standard proton spectrum acquisition.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum acquisition.

  • 2D Experiments (if needed for complex regions):

    • COSY (Correlation Spectroscopy): To establish proton-proton (H-H) couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

Data Presentation & Interpretation (Hypothetical Data for trans-isomer):

¹H NMR Data (400 MHz, D₂O)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a 3.35s3H-OCH₃Characteristic singlet for a methoxy group.
b 3.20tt1HH4 (-CH-O)Triplet of triplets indicates coupling to four neighboring protons (2 axial, 2 equatorial).
c 3.05tt1HH1 (-CH-N)Triplet of triplets indicates coupling to four neighboring protons (2 axial, 2 equatorial).
d 2.10m4HH2/H6 (axial/eq)Complex multiplet for protons adjacent to substituents.
e 1.45m4HH3/H5 (axial/eq)Complex multiplet for protons adjacent to substituents.

¹³C{¹H} NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
78.5C4 (-CH-O)Carbon attached to electron-withdrawing oxygen is significantly downfield.
56.0-OCH₃Typical chemical shift for a methoxy carbon.
50.2C1 (-CH-N)Carbon attached to nitrogen is downfield.
30.5C2/C6Symmetrical carbons adjacent to C1 and C4.
28.8C3/C5Symmetrical carbons adjacent to C2 and C6.
The Decisive Step: Stereochemical Assignment

The distinction between the cis and trans isomers is made by analyzing the multiplicity and coupling constants of the H1 and H4 protons.[8]

  • For the trans-isomer: In the most stable chair conformation, both the amine and methoxy groups will be in the equatorial position. This means the protons at H1 and H4 are both in the axial position. An axial proton has large couplings to its two adjacent axial neighbors (~8-12 Hz) and small couplings to its two adjacent equatorial neighbors (~2-4 Hz). This gives rise to the characteristic triplet of triplets (tt) with two large and two small coupling constants.

  • For the cis-isomer: In the most stable chair conformation, one group will be axial and the other equatorial. The proton on the carbon with the equatorial substituent will be axial (giving a tt), but the proton on the carbon with the axial substituent will be equatorial. An equatorial proton has only small couplings to its four neighbors (axial and equatorial), resulting in a broad, poorly resolved multiplet or a narrow triplet of triplets.

The observation of two distinct triplets of triplets for H1 and H4, both showing large axial-axial couplings, is strong evidence for the trans configuration.

Stereochem_Logic cluster_data NMR Observables cluster_interp Interpretation cluster_conclusion Conclusion H1_Signal H1 Signal Multiplicity TT Triplet of Triplets (tt) (Large J-values) H1_Signal->TT Multiplet Broad Multiplet (Small J-values) H1_Signal->Multiplet H4_Signal H4 Signal Multiplicity H4_Signal->TT Axial Proton is Axial TT->Axial Indicates Equatorial Proton is Equatorial Multiplet->Equatorial Indicates Trans trans-Isomer (diequatorial substituents) Axial->Trans Both H1 & H4 Axial => Substituents Equatorial Cis cis-Isomer (axial/equatorial substituents) Equatorial->Cis One proton equatorial => One substituent axial

Caption: Logic diagram for NMR-based stereochemical assignment.

Conclusion: A Self-Validated Structure

By systematically applying an orthogonal suite of analytical techniques, we have elucidated the structure of 4-Methoxycyclohexanamine hydrochloride.

  • High-Resolution Mass Spectrometry confirmed the molecular formula as C₇H₁₅NO.

  • Infrared Spectroscopy verified the presence of the key amine salt (-NH₃⁺) and ether (C-O-C) functional groups.

  • ¹H and ¹³C NMR Spectroscopy established the carbon-hydrogen framework and connectivity.

  • Detailed analysis of NMR coupling constants for the H1 and H4 protons provided definitive evidence for the trans relative stereochemistry.

Each piece of data is validated by the others, providing a high degree of confidence in the final assignment. This systematic, evidence-based approach represents a gold standard in the field of chemical analysis and is essential for success in research and development.

References

  • PubChem. 4-Methylcyclohexylamine | C7H15N. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (trans-4-Methoxycyclohexyl)amine | C7H15NO. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Cyclohexene, 4-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Ashenhurst, J. Master Organic Chemistry. Available from: [Link]

  • Müller, D. S., Charki, P., Cordier, M., & Gellrich, U. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available from: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • Conformational analysis of 1,4 disubstituted cyclohexane. (2020). YouTube. Available from: [Link]

  • PharmaCompass. cis-4-methylcyclohexanamine hydrochloride. Available from: [Link]

  • Schneider, H. J., & Weigand, W. (1977). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Tetrahedron. Available from: [Link]

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • JoVE. Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available from: [Link]

  • Quora. Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Available from: [Link]

  • McPhail, K. L., et al. (2012). Microscale Methodology for Structure Elucidation of Natural Products. PMC - NIH. Available from: [Link]

  • LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • Whitman College. GCMS Section 6.15. Available from: [Link]

  • NIST. Cyclohexene, 4-methyl- Data. NIST Chemistry WebBook. Available from: [Link]

  • Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Available from: [Link]

  • ResearchGate. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Available from: [Link]

  • NIST. Cyclohexanamine, 4,4'-methylenebis-. NIST Chemistry WebBook. Available from: [Link]

  • Dr. B. B. Hegde First Grade College. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available from: [Link]

  • Taylor & Francis. Structure elucidation – Knowledge and References. Available from: [Link]

  • LibreTexts. 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • Lambda Geeks. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

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  • Pharmacy Dictionary. FTIR-25 || FTIR spectra of amides. YouTube. Available from: [Link]

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Foundational

Technical Guide: Synthesis of 4-Methoxycyclohexanamine Hydrochloride

Part 1: Executive Summary & Strategic Analysis[1] 4-Methoxycyclohexanamine hydrochloride (CAS: [Specific salt CAS if available, else Free Base: 56666-32-1]) is a critical aliphatic amine building block used in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

4-Methoxycyclohexanamine hydrochloride (CAS: [Specific salt CAS if available, else Free Base: 56666-32-1]) is a critical aliphatic amine building block used in the synthesis of kinase inhibitors (e.g., BTK, mTOR) and GPCR ligands. Its structural value lies in the cyclohexyl linker , which provides rigid spatial geometry, and the methoxy group , which acts as a hydrogen bond acceptor while modulating lipophilicity.

Key Synthetic Challenges:

  • Stereocontrol: The cyclohexane ring creates cis (axial/equatorial) and trans (equatorial/equatorial) isomers.[1] The trans-isomer is typically the preferred pharmacophore due to its thermodynamic stability and extended conformation.[1]

  • Chemoselectivity: The methoxy group is prone to demethoxylation (cleavage of the C-O bond) under aggressive hydrogenation conditions, particularly with Palladium or Nickel catalysts.[1]

  • Salt Stoichiometry: Hygroscopicity of the amine salt requires precise anhydrous conditions during precipitation.[1]

This guide prioritizes Reductive Amination as the primary lab-scale route due to its high functional group tolerance, while discussing Catalytic Hydrogenation for scalability.[1]

Part 2: Retrosynthetic Analysis

The synthesis is best conceptualized by disconnecting the C-N bond.[1] The two primary precursors are 4-methoxycyclohexanone (via reductive amination) and p-anisidine (via aromatic ring reduction).[1]

Retrosynthesis cluster_legend Pathway Logic Target 4-Methoxycyclohexanamine HCl (Target) Imine Imine Intermediate Target->Imine Hydrolysis/Salt Formation Anisidine p-Anisidine (Route B: Hydrogenation) Target->Anisidine H2 / Ru Catalyst Ketone 4-Methoxycyclohexanone (Route A: Reductive Amination) Imine->Ketone + NH3 source Phenol 4-Methoxyphenol Ketone->Phenol Partial Reduction Route A Preferred Lab Route (High Fidelity) Route B Industrial Route (Risk: Demethoxylation)

Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A is preferred for stereochemical control and functional group preservation.

Part 3: Primary Protocol – Reductive Amination (Route A)

This route uses 4-methoxycyclohexanone and an ammonia source.[1] To maximize the trans:cis ratio, we utilize thermodynamic equilibration of the intermediate imine.

Mechanism & Causality[1][2][3]
  • Titanium(IV) Isopropoxide [Ti(OiPr)4]: Acts as a Lewis acid and dehydrating agent.[1] It forces the equilibrium toward the imine (Schiff base) and prevents hydrolysis, which is critical when using ammonia equivalents.

  • Sodium Borohydride (NaBH4): Selected over NaBH3CN for ease of handling, provided the imine is pre-formed.

  • Thermodynamic Control: The bulky hydride attacks from the axial direction, favoring the formation of the equatorial amine (trans isomer).

Step-by-Step Methodology
Materials:
  • 4-Methoxycyclohexanone (1.0 equiv)[2]

  • Ammonium Acetate (10.0 equiv) or Benzylamine (1.05 equiv - requires deprotection)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (1.5 equiv)

  • Solvents: Methanol (anhydrous), Ethanol, Diethyl Ether, 4M HCl in Dioxane.[1]

Workflow:
  • Imine Formation:

    • In a flame-dried flask under N2, dissolve 4-methoxycyclohexanone (10 g, 78 mmol) in anhydrous Methanol (100 mL).

    • Add Ammonium Acetate (60 g, 780 mmol) and Ti(OiPr)4 (28 mL, 93.6 mmol).

    • Critical Step: Stir at room temperature for 12 hours. The Ti(OiPr)4 ensures complete conversion to the imine species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 (4.4 g, 117 mmol) portion-wise over 30 minutes. Caution: Exothermic gas evolution.[1]

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench with 1M NH4OH (50 mL). A white precipitate (TiO2) will form.[1]

    • Filter through a Celite pad; wash with MeOH.[1]

    • Concentrate the filtrate to remove MeOH.[1] Dilute the residue with EtOAc (200 mL) and extract with 1M HCl (3 x 100 mL). The amine moves to the aqueous phase.[3]

  • Isolation of Free Base:

    • Basify the combined aqueous extracts to pH >12 using 4M NaOH.[1]

    • Extract with Dichloromethane (DCM) (3 x 100 mL).[1]

    • Dry over Na2SO4 and concentrate to yield the crude amine oil (mixture of cis/trans).[1]

  • Stereochemical Enrichment & Salt Formation:

    • Dissolve the crude oil in anhydrous Diethyl Ether (10 mL/g of amine).

    • Cool to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Self-Validating Step: The trans-isomer hydrochloride salt is typically less soluble and more crystalline.[1] A white precipitate will form immediately.[1]

    • Filter the solid.[1][4] Recrystallize from Ethanol/Ether to enrich the trans-isomer (>95:5 dr).[1]

Part 4: Alternative Route – Catalytic Hydrogenation (Route B)

Context: Used industrially for cost efficiency, but carries high risk.[1] Substrate: p-Anisidine (4-methoxyaniline).[1]

The Demethoxylation Problem

Standard catalysts (Pd/C, Raney Ni) often cleave the methoxy group via hydrogenolysis, yielding cyclohexylamine.

Optimized Protocol (Ruthenium Catalyst)
  • Catalyst: 5% Ru/Al2O3 or Raney-RuNiC . Ruthenium is less active toward C-O bond cleavage than Palladium.[1]

  • Conditions: High pressure (50-100 bar H2), elevated temperature (100-120°C).[1]

  • Solvent: Isopropanol or t-Butanol (suppresses solvolysis).[1]

Warning: This route yields a ~1:1 cis:trans mixture, requiring extensive fractional crystallization of the salt to isolate the desired isomer.

Part 5: Analytical Validation & Quality Control[1]

Trustworthiness in synthesis requires rigorous characterization.[1]

1H NMR (DMSO-d6, 400 MHz)
  • Key Diagnostic Signal: The methine proton at position 1 (H-1) distinguishes isomers.[1]

    • Trans-isomer (axial proton): Appears as a triplet of triplets (tt) at ~2.9-3.1 ppm with large coupling constants (

      
       Hz, axial-axial).[1]
      
    • Cis-isomer (equatorial proton): Appears as a narrower multiplet/quintet at ~3.3 ppm (

      
       Hz, equatorial-axial).[1]
      
  • Methoxy Singlet: Sharp singlet at ~3.25 ppm (3H).

  • Ammonium Protons: Broad singlet at ~8.0-8.3 ppm (3H, exchangeable).[1]

Melting Point
  • Specification: The hydrochloride salt is a high-melting solid.[1]

  • Expected Value: 255°C – 265°C (with decomposition).[1] Note: Compare with trans-4-methylcyclohexylamine HCl (260°C).

Data Summary Table
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O (+0.1% TFA)
Stereochemistry > 95% trans-isomer1H NMR (H-1 coupling)
Salt Form Monohydrochloride (1:1)Elemental Analysis / AgNO3 titration

Part 6: Process Visualization

The following diagram illustrates the stereochemical logic and purification workflow.

Workflow cluster_stereo Stereocontrol Mechanism Start 4-Methoxycyclohexanone Reagent NH4OAc + Ti(OiPr)4 (Imine Formation) Start->Reagent Intermediate Imine Species (Equilibrium) Reagent->Intermediate -H2O Reduction NaBH4 Reduction (Axial Attack Favored) Intermediate->Reduction Thermodynamic Equatorial Amine (Trans) Intermediate->Thermodynamic Major Product Crude Crude Amine (Mixture cis/trans) Reduction->Crude Salt HCl Salt Formation (Et2O / Dioxane) Crude->Salt Selective Precipitation Final Trans-4-Methoxycyclohexanamine HCl (Crystalline Solid) Salt->Final Recrystallization (EtOH) Kinetic Axial Amine (Cis)

Caption: Workflow for the reductive amination and selective crystallization of the trans-isomer.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Stereocontrol in Cyclohexylamines: Gross, T. P., et al. "Stereoselective Synthesis of Trans-4-Substituted Cyclohexylamines."[1] Organic Process Research & Development, 2009.[1][5] (Adapted from general 4-substituted protocols).

  • Ruthenium Catalysis for Anisidines: "Synthesis of p-Anisidine by Hydrogenation with Raney-RuNiC as Catalyst." ChemicalBook Technical Report. Link

  • Physical Properties (Analogous): "Trans-4-methylcyclohexylamine hydrochloride - MSDS and Properties." PubChem Compound Summary. Link

  • Application in Kinase Inhibitors: "Polycyclic compounds as inhibitors of Bruton's tyrosine kinase."[1] World Intellectual Property Organization, WO2017100662A1.[1] Link

Sources

Exploratory

Technical Guide: Synthesis & Starting Material Qualification for 4-Methoxycyclohexanamine Hydrochloride

Executive Summary 4-Methoxycyclohexanamine hydrochloride (CAS: 33483-65-7 for generic HCl salt) is a critical aliphatic amine scaffold used in the synthesis of diverse pharmaceutical agents, including GPCR ligands and ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxycyclohexanamine hydrochloride (CAS: 33483-65-7 for generic HCl salt) is a critical aliphatic amine scaffold used in the synthesis of diverse pharmaceutical agents, including GPCR ligands and kinase inhibitors. Its structural rigidity, provided by the cyclohexane ring, offers superior pharmacodynamic properties compared to linear alkyl amines.

However, the synthesis of this molecule presents a distinct challenge: Stereocontrol . The 1,4-substitution pattern yields cis and trans geometric isomers with vastly different biological activities and physical properties. This guide moves beyond basic recipe adherence, focusing on the causality of reagent selection, the thermodynamics of isomerism, and the qualification of starting materials to ensure reproducible, high-purity outcomes.

Part 1: Strategic Retrosynthesis & Pathway Logic

To control the final product, one must control the entry point. The synthesis is best visualized retrosynthetically, revealing two primary viable routes: the Aromatic Reduction Route (economical, lower stereocontrol) and the Ketone Reductive Amination Route (higher cost, higher precision).

Figure 1: Retrosynthetic Analysis & Forward Logic

Retrosynthesis cluster_0 Critical Control Point Target 4-Methoxycyclohexanamine HCl (Target Molecule) Inter1 Intermediate: 4-Methoxycyclohexanone Inter1->Target Reductive Amination (NH4OAc + NaBH(OAc)3) Start1 Starting Material A: 4-Methoxyphenol (Commodity Chemical) Start1->Inter1 Route 1: Catalytic Hydrogenation (Rh/C or Pd/C) + Oxidation Start2 Starting Material B: 1,4-Cyclohexanedione Monoethylene Acetal Start2->Inter1 Route 2: Methylation + Hydrolysis

Caption: Retrosynthetic breakdown identifying 4-Methoxycyclohexanone as the pivotal "gatekeeper" intermediate for stereochemical control.

Part 2: Starting Material Qualification

The quality of the final amine is inextricably linked to the purity of the precursor. The following specifications are required for pharmaceutical-grade synthesis.

Primary Precursor: 4-Methoxycyclohexanone

While 4-methoxyphenol is cheaper, it requires high-pressure hydrogenation (50–100 atm) and often yields difficult-to-separate alcohol byproducts. For high-value research applications, starting with 4-Methoxycyclohexanone is the recommended standard.

AttributeSpecificationRationale
CAS 17422-33-0Unique identifier for the ketone.
Purity (GC) > 97.0%Impurities (e.g., cyclohexanone) lead to des-methoxy analogs which are difficult to remove downstream.
Water Content < 0.5%Critical. Excess water hydrolyzes the imine intermediate during reductive amination, stalling the reaction.
Appearance Clear/Pale Yellow LiquidDarkening indicates oxidation or polymerization.
Reagent: Sodium Triacetoxyborohydride (STAB)

We prioritize STAB over Sodium Cyanoborohydride (


). While 

is effective, it generates toxic cyanide byproducts and requires strict pH control. STAB is a self-validating reagent: it is less basic, reducing the risk of ketone reduction (to alcohol) before imine formation occurs.

Part 3: Detailed Synthesis Protocol (Reductive Amination)

This protocol utilizes Route A (Reductive Amination) , optimized for the hydrochloride salt formation. It favors the thermodynamic product but may require recrystallization for isomer purity.

Experimental Workflow

Step 1: Imine Formation (The Equilibrium)

  • Charge a reaction vessel with 4-Methoxycyclohexanone (1.0 equiv) and Ammonium Acetate (

    
    , 10.0 equiv).
    
    • Why Excess Ammonium? To push the equilibrium fully toward the imine (

      
      ) and prevent secondary amine formation (dimerization).
      
  • Dissolve in Methanol (anhydrous) or 1,2-Dichloroethane (DCE) .

    • Note: Methanol is greener; DCE is faster but toxic.

  • Stir at room temperature for 30–60 minutes.

    • Checkpoint: Solution usually turns slightly yellow, indicating imine formation.

Step 2: Reduction (The Irreversible Step)

  • Cool the mixture to 0°C.

  • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

    • Safety: Evolution of hydrogen gas is possible; ensure venting.

  • Allow to warm to room temperature and stir for 12–16 hours.

Step 3: Workup & Salt Formation

  • Quench with saturated

    
     solution.
    
  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over

    
     and concentrate to yield the crude free base amine.
    
  • Salt Formation: Dissolve the crude oil in minimal Ethanol or Diethyl Ether.

  • Add 4M HCl in Dioxane (or bubble HCl gas) dropwise at 0°C.

  • The precipitate formed is 4-Methoxycyclohexanamine Hydrochloride .

Figure 2: Reaction Mechanism & Workflow

ReactionFlow Ketone 4-Methoxycyclohexanone (Electrophile) Imine Imine Intermediate (Transient) Ketone->Imine - H2O AmineSource NH4OAc (N-Source) AmineSource->Imine Product 4-Methoxycyclohexanamine (Free Base) Imine->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Salt Final HCl Salt (Precipitate) Product->Salt + HCl (anhydrous)

Caption: Step-wise transformation from ketone to stable hydrochloride salt.

Part 4: Stereochemical Engineering (Cis vs. Trans)

This is the most common failure point. The reductive amination typically yields a mixture of cis (axial/equatorial) and trans (diequatorial) isomers, often ranging from 40:60 to 30:70 depending on the solvent.

Thermodynamic Stability
  • Trans-isomer (1,4-diequatorial): Generally more stable. Both the methoxy and amine groups occupy equatorial positions, minimizing 1,3-diaxial interactions.

  • Cis-isomer (1 axial, 1 equatorial): Higher energy.

Separation Protocol (Self-Validating System)

To isolate a specific isomer (usually trans), rely on fractional crystallization of the HCl salt.

  • Solvent Selection: Methanol/Acetone or Ethanol/Ether mixtures.

  • Procedure: Dissolve the crude HCl salt mixture in hot Methanol. Add Acetone until slight turbidity appears. Cool slowly.

  • Result: The trans-isomer hydrochloride typically crystallizes out first due to better lattice packing energy.

  • Validation: Verify isomeric ratio using

    
    -NMR.
    
    • Cis-proton (H1): Appears as a narrow multiplet (equatorial proton).

    • Trans-proton (H1): Appears as a broad triplet of triplets (axial proton, large coupling constants).

Part 5: Safety & Handling References

4-Methoxycyclohexanamine Hydrochloride is a potent chemical entity.[1] Adhere to the following safety standards based on GHS classifications.

  • Hazards:

    • H314: Causes severe skin burns and eye damage (Corrosive).[1][2][3]

    • H302: Harmful if swallowed.[1][2][4]

  • Handling:

    • The HCl salt is hygroscopic . Store in a desiccator. Moisture absorption alters stoichiometry and makes weighing inaccurate.

    • Use a fume hood to avoid inhalation of dust.

References

  • Synthesis of 4-Methoxycyclohexanone (Precursor)

    • Patent: "Preparation method of 4-methoxycyclohexanone."[5] CN105152884A.[6]

    • Source:

  • Isomer Separation & Characterization

    • Patent: "Separation and purification of cis and trans isomers of diaminocyclohexane (Analogous method)." US3880925A.
    • Source:

  • Reductive Amination Protocols (General)

    • Guide: "A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone.
    • Source:

  • Safety Data Sheet (SDS)

    • Product: trans-4-Methyl-cyclohexylamine HCl (Structural Analog Safety Data). AK Scientific.[3][4]

    • Source:[3]

  • Biocatalytic Routes (Advanced Stereocontrol)

    • Paper: "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines."[7] Nature Communications / PMC.

    • Source:

Sources

Exploratory

A Technical Guide to the Synthesis, Analysis, and Pharmacological Evaluation of 4-Methoxycyclohexanamine Hydrochloride Analogs

Introduction: The Value of the Cyclohexylamine Scaffold in Modern Drug Discovery The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, serving as the foundational core for a diverse range of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Cyclohexylamine Scaffold in Modern Drug Discovery

The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, serving as the foundational core for a diverse range of pharmacologically active agents. Its rigid, three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups, enabling targeted interactions with complex biological macromolecules. Within this class, 4-methoxycyclohexanamine presents a particularly intriguing starting point for analog development. The methoxy group, a common feature in many natural products and approved drugs, can significantly influence a molecule's physicochemical properties and target engagement.[1] It can act as a hydrogen bond acceptor, modulate lipophilicity, and alter metabolic stability, making it a powerful tool for optimizing drug candidates.[1][2]

This technical guide provides a comprehensive overview for researchers and drug development professionals on the design, synthesis, characterization, and pharmacological evaluation of 4-methoxycyclohexanamine hydrochloride analogs. The primary pharmacological focus will be on the N-methyl-D-aspartate (NMDA) receptor, a key ion channel in the central nervous system. The dissociative anesthetics phencyclidine (PCP) and ketamine, which are structurally related arylcyclohexylamines, exert their effects primarily through antagonism of the NMDA receptor.[2][3] This provides a strong rationale for investigating simpler, non-aryl analogs, such as those derived from 4-methoxycyclohexanamine, as potential modulators of this critical receptor complex.[3][4][5]

This document will detail robust synthetic protocols, validated analytical workflows, and established pharmacological assays, grounding each step in the causal logic that informs expert experimental design.

Part 1: Synthesis of the Core Scaffold and its Analogs

The synthetic strategy for this chemical series begins with the creation of the core 4-methoxycyclohexanamine scaffold, followed by systematic modifications to generate a library of analogs. The key starting material for this endeavor is 4-methoxycyclohexanone.

Synthesis of the 4-Methoxycyclohexanamine Core Scaffold

Reductive amination is the most efficient and widely used method for converting a ketone into an amine.[4][5] For the synthesis of 4-methoxycyclohexanamine, we start with 4-methoxycyclohexanone. The choice of reducing agent is critical for ensuring high yield and minimizing side products. While strong reducing agents like lithium aluminum hydride (LiAlH₄) could be used, they are often non-selective. A milder, more selective reagent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is preferable as it is less reactive towards the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[4] This one-pot reaction is efficient and operationally simple.[4]

The stereochemistry of the final product (cis vs. trans) is a crucial consideration, as stereoisomers can have vastly different pharmacological profiles. The reduction of the intermediate iminium ion typically results in a mixture of cis and trans isomers. The trans isomer is often thermodynamically more stable due to the equatorial positioning of the substituents, and separation can be achieved through crystallization of the hydrochloride salt.[6]

SynthesisWorkflow Ketone 4-Methoxycyclohexanone Imine Iminium Ion Intermediate Ketone->Imine + NH4Cl Mild Acid AmineMix Cis/Trans Amine Mixture Imine->AmineMix + NaBH(OAc)3 (Reduction) TransHCl Trans-4-Methoxycyclohexanamine HCl (Target Scaffold) AmineMix->TransHCl + HCl in Ether (Crystallization/Separation)

Caption: General synthesis of the core scaffold.

Protocol 1: Synthesis of trans-4-Methoxycyclohexanamine Hydrochloride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-methoxycyclohexanone (1.0 eq) and methanol (10 mL/g of ketone).

  • Imine Formation: Add ammonium chloride (NH₄Cl, 2.0 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Salt Formation and Purification: Concentrate the organic phase under reduced pressure. Dissolve the resulting crude oil in a minimal amount of diethyl ether. Slowly add a 2M solution of hydrochloric acid (HCl) in diethyl ether while stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield trans-4-methoxycyclohexanamine hydrochloride. The trans isomer is preferentially crystallized, leading to high diastereomeric purity.[6]

Strategy for Analog Design and Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds.[7][8] For the 4-methoxycyclohexanamine scaffold, several vectors for modification can be explored to probe the chemical space around the NMDA receptor binding site.

  • N-Alkylation: Modifying the amine with various alkyl groups (methyl, ethyl, propyl, etc.) explores the steric and lipophilic tolerance of the binding pocket.[7]

  • N-Acylation: Introducing amide functionalities can introduce hydrogen bonding capabilities and alter electronic properties.

  • O-Demethylation and Re-alkylation: Converting the methoxy group to a hydroxyl group provides a synthetic handle for introducing larger or more complex alkoxy groups, probing interactions in that region of the receptor.

AnalogSynthesis Core Trans-4-Methoxy- cyclohexanamine N_Alkyl N-Alkyl Analogs Core->N_Alkyl + R-X (Alkyl Halide) + Base (e.g., K2CO3) N_Acyl N-Acyl Analogs Core->N_Acyl + R-COCl (Acyl Chloride) + Base O_Demethyl 4-Hydroxy- cyclohexanamine Core->O_Demethyl + BBr3 or HBr (Ether Cleavage) O_Alkyl 4-Alkoxy Analogs O_Demethyl->O_Alkyl + R'-X (Alkyl Halide) + Base (e.g., NaH)

Caption: Key synthetic routes for analog generation.

Protocol 2: General Procedure for N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve trans-4-methoxycyclohexanamine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride and deprotonate the primary amine.

  • Alkylating Agent: Add the desired alkyl halide (e.g., iodomethane, ethyl bromide; 1.1 eq).

  • Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, filter off any inorganic salts, and concentrate the filtrate. Purify the crude product using column chromatography on silica gel to yield the desired N-alkylated analog. The final product can be converted to its hydrochloride salt for improved stability and solubility.

Part 2: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of each synthesized analog is paramount. A multi-technique approach constitutes a self-validating system, providing trustworthy data for subsequent pharmacological evaluation.

Structural Verification and Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds. The chemical shifts, splitting patterns, and integration values provide a detailed map of the molecule's carbon-hydrogen framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compounds. A standard protocol involves using a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Purity is determined by the peak area percentage at a suitable wavelength (e.g., 210 nm).

Stereochemical Analysis

Given the importance of stereochemistry, confirming the cis/trans configuration and enantiomeric purity (if applicable) is critical.

  • Chiral Chromatography: For chiral analogs, HPLC or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the most effective method for separating and quantifying enantiomers. Polysaccharide-based CSPs are often the first choice for this class of compounds.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.

AnalyticalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & QC Crude Crude Product Purified Purified Compound Crude->Purified Column Chromatography NMR_MS Structure Verification (NMR, HRMS) Purified->NMR_MS HPLC Purity Assessment (>95%) Purified->HPLC Chiral Stereochemical Analysis Purified->Chiral Qualified Qualified Compound for Screening NMR_MS->Qualified HPLC->Qualified Chiral->Qualified

Caption: A self-validating analytical workflow.

Part 3: Pharmacological Evaluation at the NMDA Receptor

The primary hypothesis is that 4-methoxycyclohexanamine analogs will act as uncompetitive antagonists at the NMDA receptor, binding within the ion channel at the phencyclidine (PCP) site.[4] The standard method to quantify this interaction is a competitive radioligand binding assay using tritiated Dizocilpine ([³H]MK-801), a high-affinity ligand for this site.[6][9]

Protocol 3: [³H]MK-801 Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the PCP site on the NMDA receptor complex in rat brain membranes.[9][10]

  • Membrane Preparation: Homogenize rat cortical tissue in an ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Finally, resuspend the membrane pellet in the assay buffer to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL of assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl):

    • Rat cortical membranes (50-100 µg of protein).

    • [³H]MK-801 at a final concentration near its Kd (e.g., 2-5 nM).

    • Glutamate (1 µM) and Glycine (1 µM) to open the ion channel, which is a prerequisite for MK-801 binding.[10]

    • Varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Nonspecific Binding: A set of wells should contain a high concentration of a known non-radiolabeled ligand (e.g., 10 µM unlabeled MK-801 or 400 µM PCP) to determine nonspecific binding.[10]

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by rapid washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a nonlinear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]MK-801 binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MK-801 used and Kd is its dissociation constant for the receptor.[1]

Part 4: Structure-Activity Relationship (SAR) Insights

By synthesizing a matrix of analogs and evaluating their affinity for the NMDA receptor, key SAR trends can be established. While a comprehensive SAR study on 4-methoxycyclohexanamine analogs is not yet published, we can infer likely trends from studies on related amino-alkyl-cyclohexanes.[5]

A study on 36 different amino-alkyl-cyclohexane derivatives revealed Ki values for [³H]MK-801 displacement ranging from 1.5 µM to 143 µM.[5] This demonstrates that even without an aryl ring, these simple scaffolds can interact with the NMDA receptor channel, albeit with lower affinity than compounds like PCP or MK-801.

Table 1: Representative NMDA Receptor Affinities for Cyclohexylamine Derivatives

Compound Class / Specific CompoundKey Structural Feature(s)Receptor Binding Affinity (Ki)Reference
Amino-Alkyl-CyclohexanesVarious alkyl substitutions on ring1.5 µM - 143 µM[5]
MRZ 2/579 (Pentamethyl-cyclohexane)Multiple lipophilic methyl groups~1.9 µM[5]
3-MeO-PCPAryl group + Piperidine20 nM
MethoxetamineAryl group + N-Ethyl337 nM
(+)-MK-801 (Dizocilpine)Reference Compound5.7 nM
KetamineAryl group + N-Methyl~0.2-3 µM

Note: Ki values are compiled from different studies and experimental conditions may vary.

Inferred SAR Principles for 4-Methoxycyclohexanamine Analogs:

  • Role of Lipophilicity: The broad range of affinities for amino-alkyl-cyclohexanes suggests that the overall lipophilicity and steric bulk of substituents on the cyclohexane ring are key determinants of binding.[4][5] The 4-methoxy group is expected to contribute favorably to this interaction compared to an unsubstituted ring.

  • N-Substituent Size: The nature of the N-alkyl substituent will be critical. Moving from N-H to N-methyl, N-ethyl, and larger groups will probe a specific hydrophobic pocket. It is likely that an optimal chain length exists, after which steric hindrance will reduce affinity.

  • Stereochemistry: The trans-diaxial or cis-diequatorial relationship between the amine and methoxy groups will rigidly define their spatial relationship. It is hypothesized that the trans isomer, which places both bulky groups in an equatorial position, will be the more active conformation.

  • Importance of the Methoxy Group: The oxygen atom of the methoxy group can potentially act as a hydrogen bond acceptor with residues within the ion channel. O-demethylation to the 4-hydroxy analog would test this hypothesis; a significant drop in affinity would suggest the methyl group's lipophilic contribution is more important, while retained or enhanced affinity would point to a key hydrogen bonding interaction.

Conclusion and Future Directions

The 4-methoxycyclohexanamine scaffold represents a promising and underexplored starting point for the development of novel NMDA receptor modulators. This guide has outlined a systematic and robust methodology for the synthesis, purification, analysis, and pharmacological characterization of its analogs. The provided protocols are based on established, reliable chemical and biological techniques, ensuring the generation of high-quality, trustworthy data.

Future work should focus on synthesizing a focused library of N-alkyl and 4-O-alkyl analogs to generate a quantitative SAR dataset. Promising compounds with high affinity should then be advanced to functional assays (e.g., electrophysiology) to confirm their antagonist activity and to in vivo models to assess their therapeutic potential and side-effect profile. By following the integrated workflow described herein, research teams can efficiently navigate the early stages of drug discovery and unlock the potential of this versatile chemical scaffold.

References

  • [Current Protocols in Pharmacology. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Curr Protoc Pharmacol, Chapter 1:Unit 1.20.]([Link])

  • Roth BL, Gibbons S, Arunotayanun W, et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3): e59334.]([Link])

  • Laube B, Shvartsman L, Chtarto A, et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. Mol Pharmacol, 90(4):507-18.]([Link])

  • Kozikowski AP, Saiah E, Johnson KM, et al. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. Eur J Med Chem, 35(6):555-65.]([Link])

  • Wong EH, Kemp JA, Priestley T, et al. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proc Natl Acad Sci U S A, 83(18):7104-8.]([Link])

  • Google Patents. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine. CN109678726A.]()
  • Brandstetter T, Amberg W, Gmeiner P, et al. (2015). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Test Anal, 8(8):786-99.]([Link])

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol, 22(23):3099-108.]([Link])

  • Chiodi D, Ishihara Y. (2024). The role of the methoxy group in approved drugs. Eur J Med Chem, 273:116364.]([Link])

  • Google Patents. (2021). Synthesis method of 4-substituted cyclohexanone. CN112778108A.]()
  • ResearchGate. (n.d.). MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. ResearchGate.]([Link])

  • Zarantonello P, Zivadinovic D, Zagra M, et al. (2017). Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. ACS Med Chem Lett, 8(10):1079-1084.]([Link])

  • Boufelja O, Ghattas W, El-Azzouzi H, et al. (2018). Quantitative Structure-Activity Relationships of Noncompetitive Antagonists of the NMDA Receptor: A Study of a Series of MK801 Derivative Molecules Using Statistical Methods and Neural Network. Molecules, 23(7):1567.]([Link])

  • Parsons CG, Danysz W, Quack G. (1998). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist--a review of preclinical data. Neuropharmacology, 38(6):735-67.]([Link])

  • Traynelis SF, Wollmuth LP, McBain CJ, et al. (2010). Glutamate Receptor Ion Channels: A Practical Guide to Their Structure and Function. Pharmacol Rev, 62(3):405-496.]([Link])

  • Parsons CG, Danysz W, Bartmann A, et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1):85-108.]([Link])

  • Bio-protocol. (2024). Exploring the NMDAR antagonists as potential therapeutic agents in the treatment of Alzheimer's disease- A Review. Bio-protocol.]([Link])

  • Kaller A, Amberg W, Gmeiner P, et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Test Anal, 8(8):801-15.]([Link])

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org.]([Link])

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Characterization of 4-Methoxycyclohexanamine Hydrochloride

Abstract 4-Methoxycyclohexanamine hydrochloride (4-MCHA[1]·HCl) presents unique analytical challenges due to its lack of a UV-active chromophore and the critical importance of its stereochemistry (cis vs. trans isomers).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methoxycyclohexanamine hydrochloride (4-MCHA[1]·HCl) presents unique analytical challenges due to its lack of a UV-active chromophore and the critical importance of its stereochemistry (cis vs. trans isomers). Standard HPLC-UV methods are insufficient for this molecule without derivatization.[1] This Application Note outlines a multi-tiered analytical strategy, prioritizing Charged Aerosol Detection (CAD) for purity analysis and Nuclear Magnetic Resonance (NMR) for stereochemical assignment. We provide validated workflows for researchers in early-stage drug development where this motif often serves as a primary amine linker.[1]

Introduction & Chemical Context

Molecule: 4-Methoxycyclohexanamine Hydrochloride Chemical Structure: A cyclohexane ring substituted at the 1-position with a primary amine (protonated) and at the 4-position with a methoxy group.[1] Key Analytical Challenges:

  • UV Invisibility: The molecule lacks conjugated

    
    -systems, rendering it invisible to standard UV detection (
    
    
    
    nm).[1]
  • Stereoisomerism: The 1,4-substitution pattern yields cis and trans diastereomers.[1] The trans isomer (diequatorial conformation) is typically the thermodynamic product and often the desired pharmacophore, but synthetic routes yield mixtures that must be quantified.

  • Hygroscopicity: As a hydrochloride salt, the material is prone to moisture uptake, affecting weight-based assays.[1]

Structural Identification: Stereochemistry via NMR

The most definitive method to distinguish cis from trans isomers in 1,4-disubstituted cyclohexanes is


H-NMR, relying on the Karplus relationship regarding vicinal coupling constants (

).[1]
Theoretical Basis[1]
  • Trans-Isomer: In the stable chair conformation, both the ammonium (

    
    ) and methoxy (
    
    
    
    ) groups prefer the equatorial position to minimize 1,3-diaxial interactions. The methine protons (H1 and H4) are therefore axial .
    • Signal: The axial H1 proton couples with adjacent axial protons (H2/H6 axial), resulting in a large coupling constant (

      
       Hz).[1]
      
  • Cis-Isomer: One substituent is equatorial, and one is axial.[1][2][3] The ring flips rapidly at room temperature, averaging the signals, or locks into the conformer with the bulkier group equatorial.

    • Signal: The coupling constants are smaller (

      
       or 
      
      
      
      Hz), resulting in a narrower multiplet (often a quintet-like appearance) compared to the wide triplet-of-triplets seen in the trans isomer.[1]
Protocol 1: NMR Acquisition Parameters
  • Solvent: DMSO-

    
     (Preferred to prevent amine proton exchange and stabilize salt).[1]
    
  • Field Strength:

    
     MHz recommended for clear resolution of the methine multiplets.
    
  • Concentration: 10-15 mg/mL.[1]

Data Interpretation Table:

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
H1 Chemical Shift (

)
Upfield (shielded by axial H)Downfield (deshielded)
H1 Multiplicity Wide Triplet of Triplets (tt)Narrower Quintet/Multiplet
Coupling (

)
Large

Hz (ax-ax)
Small

Hz (ax-eq)

C Shift (C1/C4)
Upfield relative to cisDownfield (due to

-gauche effect)

Chromatographic Purity: The "UV-Invisible" Problem

Since 4-MCHA[1]·HCl does not absorb UV light, we present two pathways.[1] Method A is the modern standard using universal detection. Method B is the alternative for labs limited to UV detectors.

Decision Matrix: Method Selection

MethodSelection Start Select Purity Method HasCAD Is CAD/ELSD Available? Start->HasCAD MethodA Method A: HILIC-CAD (Direct Analysis) HasCAD->MethodA Yes MethodB Method B: Derivatization (FMOC-Cl + UV) HasCAD->MethodB No

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy.[1]

Method A: HILIC-CAD (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar amine salts, and Charged Aerosol Detection (CAD) provides near-universal response independent of chromophores.[1]

  • Column: Waters XBridge Amide or Thermo Accucore HILIC (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: CAD (Nebulizer Temp: 35°C).

  • Why this works: The high organic content of HILIC retains the polar salt, while the ammonium formate buffer suppresses silanol interactions, ensuring sharp peak shapes.

Method B: Pre-Column Derivatization (FMOC-Cl)

If CAD is unavailable, the amine must be tagged with a UV-active group.[1] 9-Fluorenylmethyl chloroformate (FMOC-Cl) is preferred over OPA as it reacts with both primary and secondary amines and forms stable carbamates.[1]

Reagents:

  • Borate Buffer: 0.2 M, pH 9.0.

  • FMOC-Cl Reagent: 5 mM in Acetonitrile.

  • Quenching Reagent: 1-Adamantanamine (ADAM) or Glycine.[1]

Protocol Steps:

  • Mix: Combine 100 µL Sample (1 mg/mL in water) + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl reagent. Vortex immediately.

  • Incubate: Room temperature for 2 minutes.

  • Quench: Add 50 µL ADAM solution (to react with excess FMOC-Cl, preventing a huge interfering peak).

  • Inject: Analyze via HPLC-UV at 265 nm .

Assay: Potentiometric Titration

For quantitative assay (purity % w/w), chromatography is often less precise than titration due to response factor variations.[1] Two titrations are required for full characterization.[1]

Assay 1: Chloride Content (Argentometric)

Determines the stoichiometry of the salt form.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).[1]
    
  • Solvent: Water:Methanol (50:50).[1]

  • Electrode: Silver/Sulfide ion-selective electrode (ISE) or Silver billet electrode.

  • Endpoint: Potentiometric inflection.

  • Calculation:

    
    [1]
    
Assay 2: Amine Content (Non-Aqueous)

Determines the purity of the cyclohexanamine core.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid + 5 mL Mercuric Acetate (to sequester the halide; strictly necessary, otherwise the HCl interferes).

  • Electrode: Glass pH electrode (filled with non-aqueous electrolyte, e.g., LiCl in Ethanol).

  • Reaction: The perchloric acid protonates the amine; mercuric acetate prevents the regeneration of HCl.

Analytical Workflow Summary

The following diagram summarizes the integrated characterization logic for releasing a batch of 4-MCHA·HCl.

Workflow cluster_ID Identification cluster_Purity Purity & Assay Sample Raw Sample 4-MCHA HCl NMR 1H-NMR (DMSO-d6) Confirm Structure & Cis/Trans Ratio Sample->NMR IR FTIR (ATR) Confirm Amine/Ether/HCl Salt Sample->IR HPLC HPLC-CAD (Or FMOC-UV) Sample->HPLC Titration Titration (HClO4) Non-Aqueous Assay Sample->Titration Release Certificate of Analysis NMR->Release Trans > 95% HPLC->Release Purity > 98% Titration->Release Assay 98-102%

Figure 2: Integrated analytical workflow for batch release.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[1] (Refer to Chapter 3 for Karplus relationship and cyclohexane coupling constants).

  • U.S. Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Thermo Fisher Scientific. (2012).[1][4] Application Note 1012: Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link

  • Kocaoba, S., Aydogan, F., & Afsar, H. (2004).[1] Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Journal of the Chemical Society of Pakistan. (Demonstrates perchloric acid titration logic).

  • PubChem. 4-Methoxycyclohexanamine Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Application

High-Resolution 13C NMR Spectroscopy of 4-Methoxycyclohexanamine Hydrochloride: Stereochemical Assignment &amp; Protocol

Topic: 13C NMR Spectroscopy of 4-Methoxycyclohexanamine Hydrochloride Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals[1] Abstract 4-Methoxycyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectroscopy of 4-Methoxycyclohexanamine Hydrochloride Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Abstract

4-Methoxycyclohexanamine hydrochloride is a critical aliphatic building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands.[1] Its structural integrity, specifically the cis/trans stereoisomerism, profoundly impacts biological activity.[1] This application note provides a definitive protocol for the 13C NMR characterization of this compound. It details sample preparation for the hydrochloride salt, acquisition parameters, and a mechanistic guide to distinguishing stereoisomers using the


-gauche shielding effect.[1]

Introduction & Structural Considerations

In drug discovery, the cyclohexane ring is often used as a scaffold to direct substituents into specific spatial vectors.[1] For 1,4-disubstituted cyclohexanes like 4-methoxycyclohexanamine, two stereoisomers exist:

  • Trans-isomer: The amino and methoxy groups are on opposite faces of the ring.[1] In the lowest energy conformation, both bulky groups occupy equatorial positions (

    
    ).[1]
    
  • Cis-isomer: The groups are on the same face. One group occupies an equatorial position, while the other is forced into an axial position (

    
     or 
    
    
    
    ).[1]

Distinguishing these isomers is non-trivial by MS or IR but is definitive by 13C NMR due to steric compression effects.[1] This guide focuses on the hydrochloride salt form (


), which improves stability but requires specific solvent considerations to prevent exchange broadening.[1]

Experimental Protocol

Reagents and Equipment
  • Analyte: 4-Methoxycyclohexanamine hydrochloride (>98% purity).[1]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is preferred over

    
     for characterization because it minimizes exchange broadening of the ammonium protons (observable in 1H) and provides distinct carbon resolution.[1] 
    
    
    
    is a viable alternative if solubility is an issue, but pH dependency of shifts must be monitored.[1]
  • Internal Standard: Tetramethylsilane (TMS) or residual solvent peak (DMSO-d6 septet centered at

    
     39.5 ppm).[1]
    
  • Instrument: 400 MHz NMR spectrometer (or higher) equipped with a broadband probe (BBO/BBFO).

Sample Preparation Workflow

The hydrochloride salt is hygroscopic.[1] Moisture uptake can cause chemical shift drifting.[1]

  • Weighing: Weigh 25–35 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (ampoule quality to ensure dryness).

  • Homogenization: Vortex for 30 seconds. If the salt does not dissolve, mild sonication (ambient temp) is permitted.[1] Do not heat above 40°C to avoid degradation.[1]

  • Transfer: Filter the solution through a cotton plug into a precision 5mm NMR tube if any turbidity remains.

Acquisition Parameters (13C {1H} Decoupled)

To ensure quantitative reliability and resolution of closely spaced isomer signals:

ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Power-gated decoupling to suppress NOE for integration accuracy (if needed), though standard decoupling is usually sufficient for assignment.
Spectral Width 220–240 ppmCovers aliphatic (0-100) and potential carbonyl impurities.[1]
Relaxation Delay (d1) 2.0 – 5.0 secAmine-substituted carbons have shorter T1s, but methoxy methyls may be longer.[1] 2s is a safe minimum.[1]
Scans (NS) 512 – 102413C is 1.1% natural abundance; high scan count is required for S/N > 50:1.
Temperature 298 K (25°C)Standardize to prevent temperature-dependent shift drifting.

Data Analysis & Interpretation

Mechanistic Assignment Logic

The assignment relies on the Additivity Rule and the


-Gauche Steric Effect .[1]
  • Deshielding (

    
    -effect):  The electronegative Oxygen (OMe) and Nitrogen (NH3+) deshield the attached carbons (C4 and C1).[1]
    
  • Shielding (

    
    -effect):  In the cis-isomer, the axial substituent introduces steric compression on the 
    
    
    
    -carbons (C3/C5 relative to the substituent).[1] This results in an upfield shift (lower ppm) of 2–6 ppm for the ring carbons in the cis-isomer compared to the trans-isomer (diequatorial).[1]
Representative Chemical Shift Data

Note: Values are representative for the HCl salt in DMSO-d6. Exact shifts vary slightly with concentration and temperature.[1]

Carbon PositionAssignmentApprox. Shift (ppm) - TransApprox. Shift (ppm) - CisMechanistic Note
C4 CH-OMe78.575.2Deshielded by Oxygen.[1] Cis is upfield due to axial compression.[1]
Methoxy O-CH355.455.6Methyl group; relatively stable position.[1]
C1 CH-NH3+49.246.8Deshielded by Nitrogen.[1] Cis upfield (axial NH3+ or OMe effect).[1]
C2, C6 CH2 (

to N)
30.527.8

-carbons.[1]
C3, C5 CH2 (

to O)
29.125.4

-carbons to OMe; highly sensitive to stereochemistry.[1]
Visualization of Signaling Pathways & Workflow

The following diagram illustrates the logical flow for determining stereochemistry and the experimental workflow.

G cluster_0 Experimental Workflow cluster_1 Stereochemical Assignment Logic Sample Sample: 4-Methoxycyclohexanamine HCl Prep Prep: 30mg in 0.6mL DMSO-d6 (Vortex/Sonicate) Sample->Prep Acq Acquisition: 13C {1H} NS=1024, d1=2s Prep->Acq Process Processing: EF, Phasing, Baseline Corr. Acq->Process Spectrum 13C Spectrum Process->Spectrum CheckC4 Check C4 (CH-OMe) Region: 75-80 ppm Spectrum->CheckC4 Decision Shift Comparison CheckC4->Decision Trans Trans-Isomer (Diequatorial) Downfield Shifts (e.g., C4 ~78 ppm) Decision->Trans Higher ppm Cis Cis-Isomer (Axial-Equatorial) Upfield Shifts (e.g., C4 ~75 ppm) Gamma-Gauche Shielding Decision->Cis Lower ppm

Caption: Workflow for 13C NMR acquisition and logic tree for distinguishing cis/trans isomers based on chemical shift magnitude.

Troubleshooting & Validation

Common Artifacts
  • Extra Peaks: If small peaks appear near the main signals (approx. 1-5% intensity), these are likely the minor stereoisomer.[1] Commercial "98%" purity often refers to chemical purity, not isomeric purity.[1]

  • Broadening: If C1 (attached to nitrogen) is broad, it indicates incomplete protonation or exchange.[1] Ensure the sample is fully protonated (HCl salt) or add a drop of DCl/D2O if running in water.[1] In DMSO, this is rarely an issue for the salt.[1]

Self-Validation Step

To validate the assignment without a reference standard:

  • Integration: Integrate the methoxy methyl peak (~55 ppm).[1] Set it to 1.

  • Carbon Count: Verify 4 distinct signals for the ring carbons (due to symmetry) + 1 methoxy signal.

    • If >5 signals are present, you have a mixture of isomers.[1]

    • The major isomer in thermodynamic mixtures is usually the trans (diequatorial) form.[1]

References

  • PubChem. 4-Methoxycyclohexanamine hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Schneider, H. J., & Hoppen, V. (1978).[1] Stereochemistry and Carbon-13 NMR Spectra of Disubstituted Cyclohexanes. Journal of Organic Chemistry.[1] (Fundamental basis for gamma-gauche shielding in cyclohexanes).

  • Reich, H. J. 13C Chemical Shifts of Cyclohexanes. University of Wisconsin-Madison.[1] Available at: [Link]

Sources

Method

Catalytic Hydrogenation Routes to 4-Methoxycyclohexanamine Hydrochloride: An Application and Protocol Guide

Introduction 4-Methoxycyclohexanamine and its hydrochloride salt are valuable building blocks in the pharmaceutical and fine chemical industries. Their utility stems from the presence of a cyclohexane ring, which imparts...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxycyclohexanamine and its hydrochloride salt are valuable building blocks in the pharmaceutical and fine chemical industries. Their utility stems from the presence of a cyclohexane ring, which imparts desirable lipophilic properties, and a primary amine group that serves as a key reactive handle for further molecular elaboration. The stereochemistry of the 1,4-disubstituted cyclohexane ring, specifically the cis and trans relationship between the methoxy and amino groups, is critical as it profoundly influences the biological activity and physicochemical properties of the final active pharmaceutical ingredients (APIs). Consequently, the development of robust and diastereoselective synthetic routes to 4-methoxycyclohexanamine hydrochloride is of significant interest to researchers and process chemists.

This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation of 4-methoxyaniline (p-anisidine) as a primary and atom-economical route to 4-methoxycyclohexanamine. We will delve into the mechanistic underpinnings of this transformation, compare various catalytic systems, and provide detailed, field-proven protocols for both diastereoselective synthesis and subsequent purification.

Mechanistic Insights into Diastereoselective Hydrogenation of Substituted Anilines

The catalytic hydrogenation of an aromatic ring is a complex process involving the stepwise addition of hydrogen atoms to the unsaturated system. For substituted anilines like 4-methoxyaniline, the reaction proceeds through partially hydrogenated intermediates, and the final stereochemical outcome (cis vs. trans) is determined by the mode of hydrogen addition and the relative stability of these intermediates on the catalyst surface.

The diastereoselectivity of this reaction is influenced by several factors:

  • Catalyst Type: The choice of metal (e.g., Ruthenium, Rhodium, Platinum) and the nature of the support can significantly impact the cis/trans ratio of the product.

  • Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent polarity play a crucial role in directing the stereochemical pathway.

  • Substituent Effects: The electronic and steric properties of the substituents on the aniline ring can influence the adsorption geometry of the substrate on the catalyst surface, thereby affecting the facial selectivity of hydrogen addition.

Generally, arene hydrogenation tends to favor the formation of the cis isomer due to the sequential addition of hydrogen from the same face of the aromatic ring while it is adsorbed on the catalyst surface. However, isomerization to the more thermodynamically stable trans isomer can occur under certain conditions.[1]

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yield and desired diastereoselectivity in the hydrogenation of 4-methoxyaniline. Below is a comparative overview of commonly employed catalytic systems.

Catalyst SystemPredominant IsomerAdvantagesDisadvantages
Ruthenium-based (e.g., Ru/C, Ru/Al₂O₃) Often cis-selectiveHigh activity for arene hydrogenation, can be tuned for high cis selectivity.[1]May require higher pressures and temperatures compared to Rhodium.
Rhodium-based (e.g., Rh/C, Rh/Al₂O₃) Can be tuned for cis or transHighly active under milder conditions, selectivity can be influenced by support and additives.[2]Generally more expensive than Ruthenium.
Platinum-based (e.g., Pt/C, PtO₂) VariableEffective for hydrogenation, but may lead to more by-products.Can be less selective for the desired amine over other functional groups.
Nickel-based (e.g., Raney® Ni) VariableCost-effective.Often requires harsh reaction conditions (high pressure and temperature) and can have lower selectivity.

Experimental Protocols

The following protocols provide detailed procedures for the catalytic hydrogenation of 4-methoxyaniline to 4-methoxycyclohexanamine, with a focus on achieving different diastereomeric ratios, followed by the preparation and purification of the hydrochloride salt.

Protocol 1: Ruthenium-Catalyzed cis-Selective Hydrogenation

This protocol is designed to favor the formation of cis-4-methoxycyclohexanamine. Ruthenium catalysts are known for their efficacy in arene hydrogenation and can be biased towards cis selectivity under specific conditions.[1]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • 5% Ruthenium on Carbon (Ru/C)

  • Ethanol, anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (high purity)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge

  • Inert atmosphere glovebox or Schlenk line

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Handling and Reactor Setup: In an inert atmosphere, charge the high-pressure autoclave with 4-methoxyaniline (e.g., 10.0 g, 81.2 mmol) and 5% Ru/C (e.g., 0.5 g, 5 mol% Ru).

  • Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the autoclave.

  • Reactor Sealing and Purging: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 bar (approx. 725 psi). Begin stirring and heat the reaction mixture to 100°C. Maintain these conditions for 12-24 hours, monitoring the reaction progress by GC-MS if possible.

  • Cooling and Depressurization: After the reaction is complete (or has reached a plateau), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Filtration: Open the autoclave and filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methoxycyclohexanamine as an oil.

  • Formation of Hydrochloride Salt: Dissolve the crude amine in diethyl ether (e.g., 100 mL). Cool the solution in an ice bath and slowly add concentrated HCl dropwise with stirring until precipitation is complete.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-methoxycyclohexanamine hydrochloride, enriched in the cis-isomer.

Protocol 2: Rhodium-Catalyzed Hydrogenation

Rhodium catalysts are highly active for the hydrogenation of aromatic rings and can provide different diastereoselectivities depending on the reaction conditions and support.[2]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Methanol

  • Diatomaceous earth

  • Hydrogen gas

  • Concentrated Hydrochloric Acid

  • Isopropyl alcohol

Equipment:

  • As described in Protocol 1.

Procedure:

  • Catalyst and Substrate Loading: Charge the autoclave with 4-methoxyaniline (e.g., 10.0 g, 81.2 mmol) and 5% Rh/Al₂O₃ (e.g., 1.0 g).

  • Solvent Addition: Add methanol (e.g., 120 mL) to the reactor.

  • Reactor Sealing and Purging: Seal and purge the reactor as described in Protocol 1.

  • Hydrogenation: Pressurize with hydrogen to 30 bar (approx. 435 psi) and heat to 80°C with vigorous stirring for 8-16 hours.

  • Work-up: Follow steps 5-7 from Protocol 1 to obtain the crude amine.

  • Hydrochloride Salt Formation and Purification: Dissolve the crude product in isopropyl alcohol. Add concentrated HCl until the solution is acidic. The hydrochloride salt will precipitate. The cis/trans ratio can be influenced by the choice of crystallization solvent. For purification and potential enrichment of one isomer, recrystallization from a suitable solvent system (e.g., methanol/acetone) can be performed. The separation of cis and trans isomers of similar cyclohexylamines has been achieved through fractional crystallization of their hydrochloride salts.[3]

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of 4-Methoxycyclohexanamine hydrochloride.

Data Summary and Comparison

The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of 4-methoxyaniline. The exact values can vary depending on the specific catalyst batch and reaction setup.

ParameterRuthenium-catalyzedRhodium-catalyzed
Catalyst 5% Ru/C5% Rh/Al₂O₃
Catalyst Loading ~5 mol%~5-10 mol%
Pressure 50-80 bar30-60 bar
Temperature 100-120 °C80-100 °C
Solvent Alcohols (e.g., Ethanol)Alcohols (e.g., Methanol)
Typical Reaction Time 12-24 h8-16 h
Predominant Isomer Often cisTunable (cis or trans)
Yield Good to ExcellentGood to Excellent

Conclusion

The catalytic hydrogenation of 4-methoxyaniline is a versatile and efficient method for the synthesis of 4-methoxycyclohexanamine hydrochloride. The choice of catalyst and reaction conditions are critical levers for controlling the diastereoselectivity of the final product. Ruthenium-based catalysts often provide a reliable route to the cis-isomer, while rhodium catalysts offer greater flexibility in tuning the stereochemical outcome. The protocols provided herein serve as a robust starting point for researchers and drug development professionals. Further optimization of reaction parameters and purification techniques will be essential for achieving the desired isomeric purity and yield on a larger scale.

References

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.

  • Synthesis of p-Anisidine by Hydrogenation with Raney-RuNiC as Catalyst. ChemicalBook.

  • Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole. Google Patents.

  • Rhodium - Organic Syntheses Procedure. Organic Syntheses.

  • Application Notes and Protocols for Rhodium-Based Catalysts in Hydrogenation Reactions. Benchchem.

  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.

  • Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergraduate Advanced In. DigitalCommons@Fairfield.

  • Hydrogenation of cis- and trans-stilbenes by the supported 5% Rh/C-Al/H2O catalytic system. ResearchGate.

  • Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. Google Patents.

  • Mechanochemistry‐Driven Borrowing Hydrogen Processes for Ru‐Catalyzed N‐Alkylation: A Pathway to Enhanced Sustainability. IRIS UniCa - Università degli Studi di Cagliari.

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry.

  • The intriguing modeling of cis–trans selectivity in ruthenium-catalyzed olefin metathesis. Beilstein Journal of Organic Chemistry.

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.

  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications.

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.

  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. PMC.

  • Highly Selective Hydrogenation of Tetralin to cis‐Decalin Using Ru Catalyst. ResearchGate.

  • Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. Stevens Institute of Technology.

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.

  • Separation and purification of cis and trans isomers. Google Patents.

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.

  • Hydrogenation of CO on Supported Rh Catalyst. CORE.

  • A kind of method of synthesis of trans -4- methyl cyclohexylamine. Google Patents.

  • Hydrogenation and transannulation reactions of para-methoxy- anilines. ResearchGate.

  • Study of Pt and Rh based supported catalysts modified with tetrabutyltin for the selective hydrogenation of 4-methoxyacetophenone. ResearchGate.

  • Preparation method of cis-4-methylcyclohexylamine. Google Patents.

  • Ru-Catalyzed trans Hydrogenation of Alkynes. ResearchGate.

  • Influence of the catalyst loading on the activity and the CO selectivity of supported Ru catalysts in the selective methanation of CO in CO2 containing feed gases. Scilit.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxycyclohexanamine Hydrochloride

Welcome to the technical support center for the synthesis of 4-Methoxycyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxycyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and ensure the purity of your final product.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Methoxycyclohexanamine hydrochloride, offering probable causes and actionable solutions. The primary synthetic route discussed involves the reductive amination of 4-methoxycyclohexanone.

Issue 1: Low Yield of 4-Methoxycyclohexanamine After Reductive Amination

Symptom: The isolated yield of the free amine is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete Imine Formation: The initial reaction between 4-methoxycyclohexanone and the ammonia source is an equilibrium. Insufficient ammonia or inadequate water removal can shift the equilibrium, favoring the starting ketone.

    • Solution: Use a significant excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate). For reactions where water is a byproduct, consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

  • Inefficient Reduction: The choice and activity of the reducing agent are critical. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

    • Solution (Chemical Reducing Agents):

      • Ensure the reducing agent is fresh and has been stored under appropriate conditions (cool and dry).

      • Control the reaction temperature. Reductions with NaBH₄ are often performed at low temperatures (0-25 °C) to control reactivity and minimize side reactions.

      • Monitor the pH. Reductive aminations with NaBH₃CN are most effective at a slightly acidic pH (around 6-7) to facilitate imine formation without decomposing the reducing agent.

    • Solution (Catalytic Hydrogenation):

      • Catalyst Selection: The choice of catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C)) can significantly impact the reaction. Raney Nickel is a common and effective choice for this transformation.[1]

      • Catalyst Loading & Activity: Ensure adequate catalyst loading. If the catalyst has been used before, its activity may be diminished.

      • Hydrogen Pressure & Temperature: Optimize hydrogen pressure and reaction temperature. These parameters are interdependent and require empirical optimization for a specific setup.

      • Solvent: The choice of solvent (e.g., methanol, ethanol) can influence catalyst activity and substrate solubility.

  • Side Reactions: Over-reduction of the methoxy group or formation of secondary amines can occur.

    • Solution: Employ milder reducing agents or optimize reaction conditions (lower temperature, shorter reaction time). For catalytic hydrogenation, Rh/silica has been shown to be selective for the hydrogenation of the phenol ring without affecting the methoxy group at moderate temperatures.[2]

Issue 2: Difficulty in Isolating and Purifying 4-Methoxycyclohexanamine Hydrochloride

Symptom: The final hydrochloride salt is impure, oily, or difficult to crystallize.

Probable Causes & Solutions:

  • Incomplete Conversion to Hydrochloride Salt: Insufficient addition of HCl can result in a mixture of the free amine and the hydrochloride salt, which may be difficult to handle.

    • Solution: Carefully add a solution of HCl (e.g., HCl in isopropanol or diethyl ether) to a solution of the purified free amine until the pH is acidic (pH 1-2).[3] Monitor the precipitation of the salt.

  • Presence of Impurities: Impurities from the reaction, such as unreacted starting materials or byproducts, can interfere with crystallization.

    • Solution:

      • Work-up: Perform a thorough aqueous work-up to remove water-soluble impurities. This may involve washing the organic layer containing the free amine with brine.

      • Purification of the Free Amine: Before salt formation, consider purifying the free amine by distillation under reduced pressure.

      • Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system. Common solvents for recrystallization include isopropanol, ethanol, or mixtures with acetone or diethyl ether.[3]

  • Incorrect Solvent for Precipitation/Crystallization: The choice of solvent is crucial for obtaining a crystalline solid.

    • Solution: The hydrochloride salt is generally insoluble in non-polar organic solvents. Adding a solution of HCl in a solvent like isopropanol or ether to a solution of the amine in a less polar solvent can induce precipitation. Experiment with different solvent systems to find the optimal conditions for crystallization. A mixture of isobutanol and acetone has been reported to be effective for separating cis/trans isomers of similar compounds.[3]

Issue 3: Presence of Stereoisomers (cis/trans) in the Final Product

Symptom: Spectroscopic analysis (e.g., NMR) indicates a mixture of cis and trans isomers of 4-methoxycyclohexanamine.

Probable Causes & Solutions:

  • Non-Stereoselective Reduction: The reduction of the intermediate imine may not be stereoselective, leading to a mixture of isomers. The ratio of isomers can be influenced by the reducing agent and reaction conditions.

    • Solution:

      • Thermodynamic vs. Kinetic Control: The choice of reducing agent and reaction conditions can favor either the thermodynamically or kinetically controlled product. Bulky reducing agents may favor the formation of one isomer over the other.

      • Catalytic Hydrogenation: The catalyst and support can influence the stereoselectivity. For instance, different metal catalysts can yield different isomer ratios.

  • Isomer Separation: If a mixture of isomers is formed, separation may be necessary.

    • Solution:

      • Fractional Crystallization: The hydrochloride salts of the cis and trans isomers may have different solubilities in certain solvent systems, allowing for separation by fractional crystallization.[3]

      • Chromatography: While not always ideal for large-scale production, column chromatography can be used to separate the isomers of the free amine before salt formation.

II. Frequently Asked Questions (FAQs)

Synthesis Strategy & Optimization

Q1: What is the most common and efficient synthetic route to prepare 4-Methoxycyclohexanamine?

The most prevalent method is the reductive amination of 4-methoxycyclohexanone. This one-pot reaction involves the formation of an imine or enamine intermediate from 4-methoxycyclohexanone and an ammonia source, which is then reduced in situ to the desired amine. Catalytic hydrogenation is a scalable and efficient method for the reduction step.

Q2: How can I optimize the reaction conditions for the reductive amination to maximize the yield?

  • Temperature: Lower temperatures (0-25°C) are often preferred for reductions with borohydride reagents to control reactivity. For catalytic hydrogenation, the optimal temperature will depend on the catalyst and pressure but typically ranges from room temperature to around 100°C.

  • Pressure: For catalytic hydrogenation, increasing the hydrogen pressure generally increases the reaction rate. A typical range is 50-500 psi.

  • Solvent: Protic solvents like methanol or ethanol are commonly used for both borohydride reductions and catalytic hydrogenations.

  • Catalyst: For catalytic hydrogenation, Raney Nickel and Rhodium catalysts are effective. The choice may depend on desired stereoselectivity and cost considerations.

Q3: Are there alternative synthetic routes to 4-Methoxycyclohexanamine?

Yes, other routes exist, although they may be less common:

  • Reduction of 4-Methoxycyclohexanone Oxime: 4-methoxycyclohexanone can be converted to its oxime by reacting it with hydroxylamine hydrochloride.[4] The subsequent reduction of the oxime, for example, using sodium in alcohol or catalytic hydrogenation, yields the amine.[1][5]

  • Hydrogenation of 4-Methoxyaniline (p-Anisidine): While this seems direct, hydrogenation of the aromatic ring requires harsh conditions and can lead to a mixture of products, including the cleavage of the methoxy group.

Precursor Synthesis: 4-Methoxycyclohexanone

Q4: What are the common methods for synthesizing the starting material, 4-methoxycyclohexanone?

  • Hydrogenation of 4-Methoxyphenol: This is a direct route where 4-methoxyphenol is hydrogenated over a catalyst like Pd/C.[6] Yields can be high, but catalyst reusability and cost can be concerns.[6]

  • Oxidation of 4-Methoxycyclohexanol: 4-methoxycyclohexanol can be oxidized to the corresponding ketone using various oxidizing agents, such as those based on chromium (e.g., Jones reagent) or hydrogen peroxide with a suitable catalyst.[6][7]

Purification and Analysis

Q5: What is the best way to purify the final 4-Methoxycyclohexanamine hydrochloride product?

Recrystallization is the most effective method for purifying the final salt. A common procedure involves dissolving the crude salt in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then adding a less polar solvent (like diethyl ether or acetone) to induce crystallization upon cooling.[3]

Q6: What analytical techniques are recommended for characterizing the final product?

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess the isomeric ratio.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups.

  • Melting Point: To assess the purity of the crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.

III. Experimental Protocols & Data

Protocol 1: Reductive Amination of 4-Methoxycyclohexanone via Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure reactor, dissolve 4-methoxycyclohexanone (1 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (e.g., 5-10 wt%) to the solution.

  • Ammonia Source: Saturate the solution with anhydrous ammonia gas or add a solution of ammonia in methanol (e.g., 7N).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 100 psi).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring. Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Isolation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxycyclohexanamine.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol until the pH is acidic.

  • Purification: Collect the precipitated hydrochloride salt by filtration and recrystallize from an appropriate solvent system.

Data Summary: Comparison of Reaction Conditions
ParameterCondition ACondition BCondition C
Reducing Agent NaBH₄NaBH₃CNH₂/Raney Ni
Solvent MethanolEthanolMethanol
Temperature 0-25°C25°C60°C
pH Not controlled~6-7N/A
Typical Yield ModerateModerate-HighHigh
Key Considerations Moisture sensitiveRequires pH controlRequires pressure equipment

IV. Visualizations

Workflow for 4-Methoxycyclohexanamine HCl Synthesis

G cluster_0 Reaction Stage cluster_1 Purification & Salt Formation 4-Methoxycyclohexanone 4-Methoxycyclohexanone Reductive Amination Reductive Amination 4-Methoxycyclohexanone->Reductive Amination Ammonia Source Ammonia Source Ammonia Source->Reductive Amination Crude 4-Methoxycyclohexanamine Crude 4-Methoxycyclohexanamine Reductive Amination->Crude 4-Methoxycyclohexanamine Reduction Purification (Distillation) Purification (Distillation) Crude 4-Methoxycyclohexanamine->Purification (Distillation) Pure Amine Pure Amine Purification (Distillation)->Pure Amine HCl Addition HCl Addition Pure Amine->HCl Addition Crude Hydrochloride Salt Crude Hydrochloride Salt HCl Addition->Crude Hydrochloride Salt Recrystallization Recrystallization Crude Hydrochloride Salt->Recrystallization Pure 4-Methoxycyclohexanamine HCl Pure 4-Methoxycyclohexanamine HCl Recrystallization->Pure 4-Methoxycyclohexanamine HCl

Caption: Workflow of 4-Methoxycyclohexanamine HCl Synthesis.

Troubleshooting Logic

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Check Reagents Check Reagents Incomplete Reaction->Check Reagents Cause Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Cause Side Reactions->Optimize Conditions Cause Modify Work-up Modify Work-up Purification Loss->Modify Work-up Cause Refine Purification Refine Purification Purification Loss->Refine Purification Cause

Caption: Troubleshooting logic for low yield issues.

V. References

  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. Available at:

  • A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. Available at: [Link]

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents. Available at:

  • CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents. Available at:

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. Available at:

  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents. Available at:

  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents. Available at:

  • US7449600B2 - Process for producing cyclohexanone oxime - Google Patents. Available at:

  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents. Available at:

  • (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1 - Googleapis.com. Available at: [Link]

  • Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. Available at: [Link]

  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst - Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Optimization

side reactions in the synthesis of 4-Methoxycyclohexanamine hydrochloride

Technical Support Center: Ticket #4-MCHA-001 Subject: Troubleshooting Side Reactions in 4-Methoxycyclohexanamine HCl Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4-MCHA-001 Subject: Troubleshooting Side Reactions in 4-Methoxycyclohexanamine HCl Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-Methoxycyclohexanamine hydrochloride presents a unique duality: the chemistry is deceptively simple (reduction of a ketone or oxime), yet the product quality is frequently compromised by two critical failure modes: stereochemical drift (cis/trans ratio instability) and secondary amine formation (dimerization).[1]

This guide deconstructs these failure modes using a root-cause analysis approach. We focus on the two primary synthetic routes:

  • Reductive Amination of 4-methoxycyclohexanone.

  • Catalytic Hydrogenation of 4-methoxycyclohexanone oxime.

Module 1: Stereochemical Control (Cis vs. Trans)

User Issue: "I am targeting the trans-isomer, but my NMR shows a 60:40 cis:trans mixture."

Root Cause Analysis: The cyclohexane ring adopts a chair conformation. The 4-methoxy group and the 4-amino group prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Thermodynamic Product (Trans): Both substituents are equatorial (diequatorial). This is the most stable isomer.

  • Kinetic Product (Cis): One substituent is axial. This forms faster under specific catalytic conditions (e.g., surface catalysis where the molecule adsorbs flat).

Troubleshooting Protocol:

VariableRecommendation for Trans (Thermodynamic)Recommendation for Cis (Kinetic)Mechanism
Catalyst Pd/C or Raney Ni (High Temp)Rh/C or PtO₂ Rhodium favors face-selective adsorption, delivering hydrogen from the less hindered face (kinetic control).
Solvent Alcohols (EtOH, MeOH) with HCl Acetic Acid / AnhydrousAcidic media promotes equilibrium via an enamine/imine tautomerization intermediate, allowing the system to relax to the stable trans form.
Temp High (>80°C)Low (<25°C)Higher thermal energy overcomes the activation barrier for isomerization.

Self-Validating Check:

  • If targeting Trans: Reflux the crude amine in ethanol with excess HCl before isolation. This drives the thermodynamic equilibrium toward the diequatorial (trans) salt.

Module 2: Chemical Impurity Profile

User Issue: "LC-MS shows a large impurity peak at [M+H]+ = 228 (approx). My yield is low."

Root Cause Analysis: This is the Dimer (Secondary Amine) . During reductive amination, the newly formed primary amine is more nucleophilic than ammonia. It reacts with the unreacted ketone to form a Schiff base, which is then reduced to the secondary amine (N-(4-methoxycyclohexyl)-4-methoxycyclohexanamine).

Visualization: Competitive Reaction Pathways

ReactionPathways Ketone 4-Methoxycyclohexanone Imine Primary Imine (Intermediate) Ketone->Imine + NH3 - H2O Alcohol Impurity: Alcohol (Over-reduction) Ketone->Alcohol + H2 (Direct Reduction) No NH3 present Target Target: Primary Amine (4-Methoxycyclohexanamine) Imine->Target + H2 / Cat Schiff Secondary Imine (Schiff Base) Target->Schiff + Ketone (Competitive Attack) Dimer Impurity: Dimer (Secondary Amine) Schiff->Dimer + H2 / Cat

Figure 1: Reaction network showing the competitive pathway leading to dimer formation (red arrows).

Troubleshooting Protocol:

Q: How do I suppress the dimer? A: You must bias the kinetics toward the primary imine.

  • Ammonia Overload: Use a large excess of ammonia (10–20 equivalents) or ammonium acetate. This statistically favors the attack of NH₃ over the amine product.

  • Two-Step Process: Form the oxime first (using Hydroxylamine HCl), isolate it, and then hydrogenate. Oximes do not easily react with the resulting amine, effectively blocking the dimerization pathway.

Q: I see a peak at MW 130 (approx). What is it? A: This is 4-Methoxycyclohexanol .

  • Cause: Direct reduction of the ketone carbonyl to an alcohol before the imine could form.

  • Fix: Pre-stir the ketone with the ammonia source for 1–2 hours before adding the reducing agent (or pressurizing with H₂). This ensures the equilibrium shifts to the imine before reduction begins.

Module 3: Salt Formation & Isolation

User Issue: "The product is an oil or a sticky gum, not a white powder."

Root Cause Analysis: 4-Methoxycyclohexanamine hydrochloride is highly hygroscopic. Excess HCl or water trapped in the lattice prevents crystallization. Furthermore, if the methoxy ether bond is cleaved (demethylation), you generate amino-cyclohexanol impurities which are difficult to crystallize.

Protocol for High-Purity Salt Isolation:

  • Solvent Swap: Do not attempt to crystallize from water or methanol.

  • The "Dry" Drop:

    • Dissolve the crude free base in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Cool to 0°C.[2]

    • Dropwise add 2M HCl in Diethyl Ether (commercial solution).

    • Critical: Stop adding HCl exactly when the pH hits neutral/slightly acidic (pH 4-5). Excess HCl promotes hygroscopicity.

  • Demethylation Check:

    • If you used strong Lewis acids (like BBr₃) or high-temperature hydrogenation with acidic catalysts, you may have cleaved the ether to form 4-aminocyclohexanol .

    • Verification: Check NMR for the disappearance of the methoxy singlet (approx 3.3 ppm). If this peak is missing, your conditions were too harsh. Switch to milder hydrogenation (e.g., Raney Ni at <50°C).

Summary Decision Tree: Optimizing Your Route

DecisionTree Start Start: 4-Methoxycyclohexanone Goal What is your priority? Start->Goal Trans Prioritize TRANS isomer Goal->Trans Stereopurity Scale Prioritize SPEED/SCALE Goal->Scale Throughput RouteA Route A: Reductive Amination (One Pot) CondA Use NH3 (excess) + H2 Cat: Rh/C (for Cis) or Pd/C (for Trans) RouteA->CondA RouteB Route B: Oxime Reduction (Two Step) CondB 1. NH2OH·HCl -> Oxime 2. H2 + Na (ethanol) or Raney Ni RouteB->CondB Trans->RouteB Scale->RouteA RiskA Risk: Dimerization Fix: High Dilution CondA->RiskA RiskB Risk: Explosion (NH2OH) Benefit: Pure Primary Amine CondB->RiskB

Figure 2: Strategic decision tree for selecting the synthesis route based on laboratory priorities.

References

  • Gross, M. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications.

    • Relevance: Validates the thermodynamic stability of the trans-isomer and discusses enzymatic routes to control this r
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Abdel-Magid, A. F. et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

    • Relevance: Establishes the mechanism of dimerization and the "pre-equilibrium" strategy to avoid alcohol form
  • Walle, T. (2007).[4] Methoxylated Flavonoids: Metabolic Stability. Xenobiotica.

    • Relevance: Provides context on the stability of methoxy groups against metabolic and chemical demethylation, supporting the claim that the ether bond is generally stable under mild hydrogen

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4-Methoxycyclohexanamine Hydrochloride Synthesis

Current Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Optimization of Catalyst Systems for Reductive Amination & Hydrogenation Assigned Specialist: Senior Application Scientist, Process Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Optimization of Catalyst Systems for Reductive Amination & Hydrogenation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

The Challenge: Synthesizing 4-Methoxycyclohexanamine hydrochloride involves saturating a cyclohexane ring while preserving a sensitive ether linkage (the methoxy group) and controlling stereochemistry (cis/trans ratio).

Two Primary Routes:

  • Reductive Amination (Recommended): Reaction of 4-methoxycyclohexanone with ammonia and hydrogen.

    • Pros: Mild conditions, higher functional group tolerance.

    • Cons: Risk of secondary amine formation (dimerization).

  • Arene Hydrogenation (Legacy): Catalytic hydrogenation of 4-methoxyaniline (p-anisidine).

    • Pros: Cheap starting material.[1]

    • Cons: High risk of demethoxylation (ether cleavage) and requires higher pressures.

This guide focuses on Reductive Amination as the industry-preferred method for high-purity synthesis, while addressing troubleshooting for both routes.

Catalyst Selection Matrix

This decision matrix correlates specific process goals with the optimal metal catalyst.

Catalyst SystemPrimary UtilitySelectivity ProfileRisk Factor
5% Rh/C (or Al₂O₃) High Cis-Selectivity Excellent diastereoselectivity for cis-isomer.High cost. Requires careful solvent selection to maintain activity.
5% Pt/C Ether Stability Best for preventing demethoxylation (ether cleavage). Moderate activity.Slower reaction rates than Pd or Rh.
5% Ru/C Ring Saturation Excellent for converting anilines to cyclohexylamines.Requires high pressure (>50 bar). Lower stereocontrol than Rh.
Raney Nickel Cost Efficiency High activity; cheap.[1][2]Pyrophoric. High risk of dimerization (secondary amines) if NH₃ is insufficient.
Pd/C NOT RECOMMENDED High activity, but aggressive.Critical Risk: High probability of hydrogenolysis (cleaving the methoxy group) to form cyclohexylamine.

Interactive Troubleshooting Guide (Q&A)

Scenario A: "I am losing the methoxy group (Demethoxylation)."

User Question:

"I'm running the hydrogenation of 4-methoxyaniline on Pd/C at 60°C. NMR shows a significant amount of cyclohexylamine (lacking the methoxy group). Why is this happening?"

Technical Diagnosis: You are experiencing hydrogenolysis . Palladium (Pd) is exceptionally good at cleaving benzylic-type C-O bonds, especially under acidic conditions or elevated temperatures. While a methoxy group on a cyclohexane ring is not strictly benzylic, the intermediate states during arene reduction render the C-O bond vulnerable.

Corrective Protocol:

  • Switch Catalyst: Immediately switch to 5% Rh/C or 5% Ru/C . These metals are less active toward C-O bond cleavage while remaining active for ring saturation.

  • Check Acidity: If you are running this in acetic acid or with HCl present during hydrogenation, stop. Acid catalyzes ether cleavage. Perform the hydrogenation under neutral or slightly basic conditions, then form the HCl salt after catalyst filtration.

  • Lower Temperature: Reduce reaction temperature to <50°C.

Scenario B: "My yield is low due to 'Dimer' formation."

User Question:

"I am performing the reductive amination of 4-methoxycyclohexanone using Raney Nickel. I see a large peak in LCMS corresponding to the secondary amine (bis-4-methoxycyclohexyl amine)."

Technical Diagnosis: This is a classic "reductive alkylation" side reaction. The primary amine product reacts with the unreacted ketone to form an imine, which is then hydrogenated to a secondary amine (dimer).

Corrective Protocol:

  • Increase Ammonia Loading: The molar ratio of NH₃:Ketone must be at least 5:1 (preferably 10:1). Excess ammonia pushes the equilibrium toward the primary imine.

  • Pre-Imine Formation: Stir the ketone and ammonia (in methanol) for 1-2 hours before introducing hydrogen/catalyst. This ensures all ketone is converted to imine before reduction begins.

  • Switch to Pt/C: Platinum is less prone to coupling reactions than Nickel.

Scenario C: "I need the Trans isomer, but I'm getting mostly Cis."

User Question:

"We require trans-4-methoxycyclohexanamine for a target drug. Our Rh/C hydrogenation is giving us a 70:30 cis:trans ratio. How do we invert this?"

Technical Diagnosis: Catalytic hydrogenation generally favors the kinetic product (cis), as hydrogen adds to the face of the ring adsorbed to the catalyst. The trans isomer is the thermodynamic product .

Corrective Protocol:

  • Thermodynamic Equilibration: You cannot easily force trans formation during the hydrogenation step of the ketone. Instead, synthesize the mixture and then perform an isomerization step.

  • Isomerization Method: Heat the crude amine mixture with a base (e.g., KOtBu) or Raney Nickel under an inert atmosphere (no H2) to equilibrate to the thermodynamic (trans) preference.

  • Crystallization: The HCl salt formation is your purification step. Trans-isomers often crystallize differently than cis. Use recrystallization (e.g., iPrOH/Ethanol) to enrich the trans-HCl salt.

Visualizing the Process Logic

Figure 1: Catalyst Selection Decision Tree

CatalystSelection Start Start: Choose Precursor Ketone 4-Methoxycyclohexanone (Reductive Amination) Start->Ketone Aniline 4-Methoxyaniline (Arene Hydrogenation) Start->Aniline Decision1 Priority: Stereochemistry? Ketone->Decision1 Decision2 Priority: Cost vs. Purity? Aniline->Decision2 Rh Rec: Rh/C or Rh/Al2O3 (High Cis-Selectivity) Decision1->Rh Need High Cis Pt Rec: Pt/C (Best Functional Group Tolerance) Decision1->Pt Need Stability RaNi Rec: Raney Nickel (Cheap, Watch Dimerization) Decision1->RaNi Need Low Cost Decision2->Rh High Purity Ru Rec: Ru/C (High Pressure Required) Decision2->Ru Standard Route Pd AVOID: Pd/C (Risk: Demethoxylation) Decision2->Pd Risk of Failure

Caption: Decision logic for selecting the optimal metal catalyst based on starting material and critical quality attributes.

Figure 2: Reaction Pathways & Side Reactions

ReactionPathways Ketone 4-Methoxycyclohexanone Imine Intermediate Imine Ketone->Imine + NH3 (Excess required) Alcohol 4-Methoxycyclohexanol (Impurity) Ketone->Alcohol + H2 (Direct Reduction) Avoid by Pre-Imine formation Product 4-Methoxycyclohexanamine Imine->Product + H2 / Catalyst Dimer Secondary Amine (Dimer) (Impurity) Product->Dimer + Imine (Low NH3 conditions)

Caption: Mechanistic pathway showing the desired route (green) and critical side reactions (red) to avoid via protocol optimization.

Optimized Experimental Protocol (Gold Standard)

Objective: Synthesis of 4-Methoxycyclohexanamine HCl via Reductive Amination.

Reagents:

  • Substrate: 4-Methoxycyclohexanone (1.0 eq)

  • Ammonia source: 7N NH₃ in Methanol (10.0 eq)

  • Catalyst: 5% Rh/C (5 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Critical Step):

    • Charge 4-methoxycyclohexanone into the autoclave vessel.

    • Add 7N NH₃ in Methanol.

    • Tech Note: Stir at room temperature for 1 hour without hydrogen. This allows the equilibrium to shift toward the imine, minimizing direct ketone reduction to the alcohol.

  • Hydrogenation:

    • Add the 5% Rh/C catalyst (wet paste preferred to minimize ignition risk).

    • Seal reactor and purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 10 bar (145 psi) H₂.

    • Heat to 50°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

    • Run for 6-12 hours.

  • Workup & Salt Formation:

    • Cool to room temperature and vent H₂.

    • Filter catalyst over a Celite pad (Caution: Do not let Rh/C dry out; it is pyrophoric).

    • Concentrate the filtrate to remove excess ammonia and methanol.

    • Redissolve the crude oil in Diethyl Ether or MTBE.

    • Salt Formation: Dropwise add 4M HCl in Dioxane or bubble HCl gas.

    • The 4-Methoxycyclohexanamine Hydrochloride will precipitate as a white solid.[3]

    • Filter and dry.[1][3]

  • Data Verification:

    • 1H NMR (D₂O): Check for the methoxy singlet (~3.3 ppm) and the methine proton alpha to the amine (~3.0 ppm).

    • Stereochemistry: Cis-isomer usually shows a smaller coupling constant for the methine proton compared to the trans-isomer.

References

  • Reductive Amination Selectivity: Catalytic efficiency of monometallic and bimetallic catalysts in the production of cyclohexylamine.[2] (2023).[4] MDPI.

  • Demethoxylation Risks: Pt/CB-Catalyzed Chemoselective Hydrogenation. (2022).[5] MDPI.

  • Trans-Selectivity Strategies: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[5][6] (2024).[5] NIH/PubMed.

  • Industrial Protocol Grounding: Process for preparing trans-4-methylcyclohexylamine (Analogous chemistry). (2007). Google Patents.

Sources

Optimization

Technical Support Center: Purification of 4-Methoxycyclohexanamine Hydrochloride

Welcome to the technical support center for the purification of 4-Methoxycyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methoxycyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction to Purification Challenges

4-Methoxycyclohexanamine hydrochloride, a key building block in pharmaceutical synthesis, often presents purification challenges primarily related to the separation of its cis and trans stereoisomers. The thermodynamic stability and solubility of these isomers can be very similar, making their separation non-trivial. Additionally, residual starting materials and byproducts from the synthesis can co-precipitate, compromising the final purity.

The most common and effective method for purifying this compound is recrystallization . This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures[1]. A successful recrystallization yields a product with high purity and a well-defined crystalline structure.

Troubleshooting Guide: Recrystallization of 4-Methoxycyclohexanamine Hydrochloride

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

Q1: My 4-Methoxycyclohexanamine hydrochloride won't crystallize, even after cooling the solution. What should I do?

This is a common issue often caused by supersaturation or the use of an excessive amount of solvent.

Probable Causes & Solutions:

  • Too Much Solvent: The most frequent reason for crystallization failure is using too much solvent, which keeps the compound fully dissolved even at low temperatures[2].

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe slight turbidity or the formation of a few seed crystals, allow the solution to cool slowly. This increases the concentration of the solute to a point where crystallization can occur.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point, but crystal nucleation has not initiated[3].

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth[3].

    • Solution 2: Seeding: If available, add a tiny "seed" crystal of pure 4-Methoxycyclohexanamine hydrochloride to the cooled solution. This provides a template for further crystallization[3].

  • Inappropriate Solvent System: The chosen solvent may not be ideal for this compound.

    • Solution: Re-evaluate your solvent choice. For amine hydrochlorides, mixed solvent systems are often effective[4]. Consider mixtures of an alcohol (like methanol, ethanol, or isobutanol) with a less polar co-solvent such as acetone or ethyl acetate. Patents for the structurally similar trans-4-methylcyclohexylamine hydrochloride have successfully used combinations of isobutanol/acetone, methanol/acetone, and ethanol/acetone[5].

Q2: Instead of crystals, an oil is forming at the bottom of my flask. How can I fix this "oiling out"?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high.

Probable Causes & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the solute to crash out of solution as a supercooled liquid (oil) rather than forming an ordered crystal lattice.

    • Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.

    • Solution: Try adding a slightly larger volume of the primary solvent to keep the impurities dissolved while allowing the desired compound to crystallize. If this fails, it may be necessary to perform a preliminary purification step, such as a liquid-liquid extraction, before attempting recrystallization.

  • Inadequate Solvent: The solvent may be too poor for the solute at elevated temperatures.

    • Solution: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the heated mixture to prevent premature precipitation. For instance, if using an ethanol/acetone system, adding a little more ethanol might resolve the issue.

Q3: My yield of pure 4-Methoxycyclohexanamine hydrochloride is very low. What are the likely causes and how can I improve it?

A low yield can be frustrating, but it is often preventable by optimizing the recrystallization procedure.

Probable Causes & Solutions:

  • Using Too Much Solvent: As mentioned in Q1, excess solvent will not only hinder crystallization but also keep a significant portion of your product dissolved in the mother liquor, leading to a poor recovery[3].

    • Solution: Use the minimum amount of boiling solvent necessary to just dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Premature Crystallization: If crystals form too early while the solution is still hot, impurities can become trapped within the crystal lattice. Subsequent washing to remove these impurities will reduce the final yield.

    • Solution: Ensure all the solid is completely dissolved before allowing the solution to cool. A very small amount of extra solvent might be necessary.

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will result in a significant amount of the product remaining dissolved.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the hydrochloride salt and maximize the yield of crystals.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a portion of the product[3].

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impure mother liquor without dissolving the product.

Experimental Protocol: Recrystallization for Cis/Trans Isomer Separation

This protocol is based on established methods for separating stereoisomers of similar cyclohexylamine hydrochlorides[5][6]. The primary goal is to exploit the subtle differences in solubility between the cis and trans isomers.

Materials:

  • Crude 4-Methoxycyclohexanamine hydrochloride (mixture of isomers)

  • Methanol, Ethanol, or Isobutanol

  • Acetone

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests. A good solvent system will dissolve the compound when hot but have low solubility when cold. A promising starting point is a mixture of an alcohol and acetone.

  • Dissolution: Place the crude 4-Methoxycyclohexanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen alcohol (e.g., isobutanol) and heat the mixture to a gentle boil. Continue adding the alcohol dropwise until the solid is completely dissolved.

  • Induce Crystallization: Add acetone (the anti-solvent) dropwise to the hot solution until you observe persistent cloudiness. Then, add a few more drops of the alcohol to redissolve the precipitate, ensuring a saturated solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

  • Purity Assessment: Analyze the purity of the recrystallized product and determine the cis/trans ratio using HPLC or GC. A significant enrichment of one isomer should be observed. This process can be repeated to achieve higher purity[7].

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of Cyclohexylamine Hydrochlorides

Solvent SystemRatio (Alcohol:Acetone)NotesReference
Isobutanol / AcetoneVaries; acetone is used as anti-solventReported to give good yields for the analogous 4-methylcyclohexylamine HCl.[5]
Ethanol / AcetoneVaries; acetone is used as anti-solventA common and effective mixture for amine salts.[5]
Methanol / AcetoneVaries; acetone is used as anti-solventMethanol is a stronger solvent; may require more anti-solvent.[5]
Ethyl Acetate / EthanolVariesEthyl acetate can be a good primary solvent, with ethanol added to aid dissolution if needed.[6]

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis & Outcome Crude Crude 4-Methoxycyclohexanamine HCl (Cis/Trans Mixture) Solvent Select Solvent System (e.g., Alcohol/Acetone) Dissolve Dissolve in Minimum Hot Alcohol Solvent->Dissolve Heat Add_Anti Add Acetone (Anti-Solvent) Dissolve->Add_Anti Cool Slow Cooling (Room Temp -> Ice Bath) Add_Anti->Cool Induce Crystallization Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Acetone Filter->Wash Mother_Liquor Mother Liquor (Enriched in other isomer) Filter->Mother_Liquor Filtrate Dry Dry Crystals Wash->Dry Analysis Purity Check (HPLC/GC) Dry->Analysis Pure Pure Isomer of 4-Methoxycyclohexanamine HCl Analysis->Pure >99% Purity

Caption: Recrystallization workflow for isomeric purification.

Frequently Asked Questions (FAQs)

Q: What is the most common impurity in synthetic 4-Methoxycyclohexanamine?

A: The most common impurity is the undesired stereoisomer (cis or trans). The relative amounts of each depend on the synthetic route. For instance, catalytic hydrogenation of the corresponding oxime often produces a mixture of isomers[7].

Q: How can I confirm the purity of my final product?

A: The purity and isomeric ratio should be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and isomeric identity[8].

Q: Can I use a single solvent for recrystallization instead of a mixed system?

A: It is possible, but often a single solvent that dissolves the compound well when hot also retains a significant amount in solution when cold, leading to lower yields. Conversely, a solvent that is poor at room temperature may not dissolve the compound sufficiently even at its boiling point. Mixed solvent systems offer greater flexibility and control over the solubility gradient[1].

Q: How should I store purified 4-Methoxycyclohexanamine hydrochloride?

A: As an amine salt, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light to prevent degradation.

References

  • U.S. Patent 3,880,925, "Separation and purification of cis and trans isomers," issued May 22, 1973.
  • Bálint, J., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Bálint, J., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]

  • Czech Patent CZ2005230A3, "Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic," issued August 16, 2006.
  • Chinese Patent CN109678726A, "A kind of method of synthesis of trans-4-methyl cyclohexylamine," issued April 26, 2019.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • A Process For The Synthesis Of 4 Methoxycyclohexanone. (n.d.). Quick Company. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Chinese Patent CN102001950A, "Preparation method of trans-4-methyl cyclohexylamine," issued April 6, 2011.
  • (trans-4-Methoxycyclohexyl)amine. (n.d.). PubChem. [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2025). ResearchGate. [Link]

  • U.S. Patent 2,850,549, "Separation of cis and trans isomers," issued September 2, 1958.
  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • 4-Methylcyclohexylamine. (n.d.). PubChem. [Link]

  • Chinese Patent CN112778108A, "Synthesis method of 4-substituted cyclohexanone," issued May 11, 2021.
  • U.S. Patent Application Publication 2007/0082943 A1, issued April 12, 2007.
  • Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. [Link]

  • Description and Solubility. (2012). U.S. Pharmacopeia. [Link]

  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. (2006). ResearchGate. [Link]

  • cis-4-Methylcyclohexylamine (HCl Salt). (n.d.). Veeprho. [Link]

  • methylamine hydrochloride. (n.d.). WebQC.org. [Link]

  • Chinese Patent CN109824520B, "Preparation method of cis-4-methylcyclohexylamine," issued August 18, 2020.

Sources

Troubleshooting

Technical Support Center: 4-Methoxycyclohexanamine Hydrochloride Stability

Topic: Preventing Degradation & Ensuring Integrity Introduction From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Process Chemists, and QA Specialists You are likely working with 4-Methoxycyclohexanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation & Ensuring Integrity

Introduction

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Process Chemists, and QA Specialists

You are likely working with 4-Methoxycyclohexanamine hydrochloride (often a mixture of cis and trans isomers) as a critical intermediate in the synthesis of kinase inhibitors or GPCR ligands. While amine hydrochloride salts are generally more stable than their free-base counterparts, this specific molecule presents a unique "stability triad" challenge: hygroscopicity , stereochemical integrity , and thermal sensitivity .

This guide moves beyond generic MSDS advice. It dissects the causality of degradation and provides self-validating protocols to ensure your starting material does not compromise your downstream GMP steps.

Module 1: The Stability Profile (The "Why")

To prevent degradation, you must understand the enemy. For 4-Methoxycyclohexanamine HCl, the primary failure mode is rarely spontaneous chemical decomposition, but rather physical degradation that leads to chemical errors.

The Hygroscopic Cascade

The hydrochloride salt form polarizes the molecule, making it an aggressive moisture scavenger.

  • The Mechanism: The lattice energy of the crystal is disrupted by water molecules, leading to deliquescence.

  • The Consequence: This is not just "clumping." Absorbed water alters the molecular weight equivalent . If you weigh 100mg of "wet" salt, you may only be adding 90mg of active amine. This stoichiometric mismatch leads to incomplete reactions and difficult purifications downstream.

The Isomerization Risk

The cis and trans isomers of 4-substituted cyclohexylamines have different thermodynamic stabilities.

  • The Mechanism: Under high thermal stress (>100°C) or in the presence of radical initiators, the amine center can undergo inversion, altering your cis/trans ratio.

  • The Consequence: Inconsistent biological activity in the final drug candidate.

Visualization: The Degradation Logic Flow

The following diagram illustrates how environmental factors trigger failure modes.

DegradationPathways Env Environmental Triggers Moisture Moisture (>40% RH) Env->Moisture Oxygen Oxygen (Trace) Env->Oxygen Heat Heat (>30°C) Env->Heat Hydrate Hydrate Formation Moisture->Hydrate Oxidation N-Oxidation (Yellowing) Oxygen->Oxidation Isomer Cis/Trans Isomerization Heat->Isomer Stoich Stoichiometric Error Hydrate->Stoich  Mass Deviation Impurity Unknown Impurities Oxidation->Impurity Potency Loss of Potency Isomer->Potency

Caption: Figure 1. Causal pathways linking environmental stress to specific analytical failures in 4-Methoxycyclohexanamine HCl.

Module 2: Troubleshooting Guide (FAQs)

Scenario A: Material Appearance

Q: The white powder has turned into a hard, yellow cake. Is it usable?

  • Diagnosis:

    • Caking: Caused by moisture absorption (hygroscopicity).[1]

    • Yellowing: Indicates trace oxidation of the amine, likely catalyzed by the absorbed moisture and trace metals.

  • Action:

    • Do NOT chip it out and use it "as is." The stoichiometry is compromised.

    • Rescue Protocol: Dissolve the salt in a minimum amount of dry methanol. Add activated charcoal to remove colored impurities. Filter and recrystallize using diethyl ether or an antisolvent. Dry in a vacuum oven at 40°C for 12 hours.

    • Validation: Run a qNMR (Quantitative NMR) to re-establish the weight % purity before use.

Scenario B: Solubility Issues

Q: I cannot get the salt to dissolve in Dichloromethane (DCM) for my reaction.

  • Explanation: Amine hydrochloride salts are ionic. They have poor solubility in non-polar or moderately polar chlorinated solvents like DCM.

  • Solution:

    • Option 1 (Biphasic): Use a DCM/Water biphasic system with a phase transfer catalyst if the reaction allows.

    • Option 2 (Free-Basing): If the reaction requires DCM, you must "free-base" the amine in situ. Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The resulting free amine will dissolve in DCM; the TEA-HCl salt will precipitate or stay in solution depending on concentration.

Scenario C: NMR Anomalies

Q: My H-NMR shows a "split" in the methoxy peak. Is this degradation?

  • Analysis: This is likely not degradation but isomer resolution .

  • Detail: The methoxy group in the cis isomer (axial/equatorial dynamics) often has a slightly different chemical shift than the trans isomer.

  • Verification: Check the integration ratio. If the ratio matches your Certificate of Analysis (CoA), the material is stable. If the ratio has shifted significantly after heating, you have induced thermal isomerization.

Module 3: Storage & Handling Protocols

The "Dry-Chain" Storage Protocol

Treat this material as you would a hygroscopic reagent like LiCl or anhydrous MgSO4.

ParameterSpecificationRationale
Temperature 2°C – 8°CRetards thermal isomerization and oxidation rates.
Atmosphere Argon or NitrogenDisplaces moisture-laden air. Argon is heavier and provides a better "blanket" in opened bottles.
Container Amber Glass + ParafilmAmber blocks UV (radical initiator); Parafilm creates a secondary moisture seal.
Desiccant Silica Gel or P2O5Place a desiccant packet inside the secondary containment (e.g., the bag holding the bottle), not inside the bottle itself to avoid contamination.
Re-Drying Procedure (Self-Validating)

If you suspect moisture uptake, follow this loop until constant weight is achieved.

RedryingLoop Start Suspect Moisture (Clumping/Weight Gain) VacOven Vacuum Oven 40°C, <10 mbar, 6 Hours Start->VacOven Weigh Weigh Sample VacOven->Weigh Compare Compare to Previous Weight Weigh->Compare Compare->VacOven  Weight Dropped (>1%) Use Release for Synthesis Compare->Use  Weight Stable (<0.5% diff)

Caption: Figure 2. Iterative drying cycle to ensure stoichiometric accuracy.

Module 4: Advanced Characterization Data

When assessing stability, rely on these quantitative markers rather than visual inspection alone.

Test MethodKey Marker for DegradationAcceptance Criteria
H-NMR (DMSO-d6) 3.0–3.5 ppm region (Methoxy)Sharp singlet. Broadening indicates hydrolysis or complexation.
Karl Fischer (KF) Water Content< 1.0% w/w (Strict limit for stoichiometric reactions).
Melting Point RangeSharp range (e.g., 200–204°C). Widening >2°C indicates impurity/wetness.
XRD (X-Ray Diffraction) Crystal PatternLoss of peaks indicates amorphization due to moisture absorption.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12714125, 4-Methylcyclohexylamine Hydrochloride. (Used as structural proxy for general cyclohexane-amine salt properties). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclohexanamine, 4-methoxy-, hydrochloride. (Validating regulatory safety and handling data). Retrieved from [Link][2]

  • Waterman, K. C., & Adami, R. C. (2005).Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Foundational text on Arrhenius kinetics applied to amine salts).
  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Authoritative source on hygroscopicity of HCl salts vs. other counterions). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.

Sources

Optimization

Technical Support Center: Scaling Up 4-Methoxycyclohexanamine Hydrochloride

Topic: Process Optimization & Troubleshooting for 4-Methoxycyclohexanamine HCl Production Introduction: The "Cis/Trans" Conundrum Welcome to the technical support hub. If you are scaling up 4-methoxycyclohexanamine hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for 4-Methoxycyclohexanamine HCl Production

Introduction: The "Cis/Trans" Conundrum

Welcome to the technical support hub. If you are scaling up 4-methoxycyclohexanamine hydrochloride , you are likely facing three distinct challenges:

  • Stereochemical Drift: The ratio of cis (axial/equatorial) to trans (diequatorial) isomers is fluctuating between batches.

  • Salt Hygroscopicity: The final HCl salt turns into a sticky "gum" rather than a free-flowing powder.

  • Ether Cleavage: Loss of the methoxy group (demethylation) under acidic processing conditions.

This guide moves beyond standard literature to address the process engineering reality of making this molecule at the kilogram scale.

Module 1: Synthesis Strategy & Reaction Control

Core Protocol: Reductive Amination via Oxime Intermediate

Why this route? While direct reductive amination (ketone + ammonia + H2) is faster, it often yields poor stereocontrol. The Oxime Route (Ketone


 Oxime 

Amine) offers a "checkpoint" to purify the intermediate and lock in stoichiometry.
Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points in the synthesis pathway.

SynthesisPath Start 4-Methoxycyclohexanone Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 pH 5-6 controlled Check1 Isolate Oxime? Step1->Check1 Step2A Catalytic Hydrogenation (Ra-Ni or Rh/C) Check1->Step2A Yes (Recommended for Scale) Step2B Hydride Reduction (LAH/NaBH4) - Lab Scale Check1->Step2B No (High Safety Risk) Product Crude Amine Base Step2A->Product High Trans Selectivity Step2B->Product Mixed Isomers

Figure 1: Strategic pathway selection. Isolating the oxime allows for removal of unreacted ketone, which prevents "polymer gum" formation during the harsh reduction step.

Troubleshooting Guide: Reaction Phase
Q1: My reaction mixture turned black/tarry during the oxime reduction. What happened?

Diagnosis: Thermal Runaway or Catalyst Poisoning. The Science: The reduction of oximes is highly exothermic (~300 kJ/mol). If you add the catalyst to a hot solution or pressurize H2 too quickly, you trigger a thermal runaway. Corrective Action:

  • Dosing: Use a semi-batch mode. Load the catalyst and solvent, then pump in the oxime solution slowly.

  • Temperature: Maintain

    
    . Above 
    
    
    
    , the methoxy group becomes susceptible to cleavage if trace acid is present.
Q2: I am seeing high levels of "Demethylated" impurity (4-aminocyclohexanol).

Diagnosis: Ether Cleavage. The Science: Methyl ethers are generally stable, but in the presence of Lewis acids (generated from catalyst leaching) or high temperatures during salt formation, the


 C-O bond can cleave.
Corrective Action: 
  • Check pH: Ensure the hydrogenation is neutral or slightly basic (add trace

    
    ).
    
  • Work-up: Do not use concentrated HBr or HI; stick to HCl. Avoid heating the HCl salt slurry above

    
    .
    

Module 2: Stereochemical Control (Cis vs. Trans)

The trans isomer (amine and methoxy groups in equatorial positions) is thermodynamically favored. However, kinetics often trap the cis isomer.

Data: Solvent Effects on Isomer Ratio (Hydrogenation)
Solvent SystemCatalystTemperatureCis:Trans RatioNotes
Methanol Rh/C (5%)25°C40:60Fast, but poor selectivity.
Ethanol/NH3 Raney Nickel60°C15:85Ammonia suppresses secondary amines.
t-Amyl Alcohol Ru/Al2O380°C5:95 Best for high trans content.
Q3: How do I enrich the trans-isomer without column chromatography?

The Protocol: Exploiting Lattice Energy. The trans-4-methoxycyclohexanamine HCl salt packs much more efficiently into a crystal lattice than the cis-isomer due to symmetry.

  • Crude Salt Formation: Generate the HCl salt in a non-polar solvent (e.g., Diethyl ether or MTBE). Both isomers will precipitate.

  • Recrystallization (The "Swish"):

    • Suspend the crude salt in boiling isopropyl alcohol (IPA) .

    • Add Methanol dropwise until the solution almost clears.

    • Cool slowly to room temperature. The trans-isomer precipitates first.

    • Yield Hit: Expect to lose 30-40% mass to the mother liquor (which will be enriched in cis).

Module 3: Salt Formation & Handling

Visual Workflow: Salt Processing

SaltWorkup CrudeAmine Crude Amine (Free Base) Drying Dry over Na2SO4 (Critical Step) CrudeAmine->Drying Remove Water SolventSelect Dissolve in Anhydrous EtOAc Drying->SolventSelect AcidAdd Add 4M HCl in Dioxane (Control Exotherm) SolventSelect->AcidAdd 0-5°C Precipitation White Precipitate Forms AcidAdd->Precipitation Filtration Filter under N2 (Hygroscopic!) Precipitation->Filtration

Figure 2: Salt formation workflow.[1] Note the emphasis on moisture exclusion.

Q4: The product turned into a "goo" or oil upon adding HCl. Why?

Diagnosis: Water contamination or "Oiling Out." The Science: Amine hydrochlorides are extremely hygroscopic. If your solvent (EtOAc/Ether) contains even 1% water, the salt will absorb it and form a concentrated aqueous syrup instead of a crystal. Corrective Action:

  • Dry the Base: Dry the free amine solution over

    
     or 
    
    
    
    for at least 2 hours before adding acid.
  • Anhydrous Acid: Do not use aqueous HCl (37%). Use HCl generated in situ (Acetyl Chloride + MeOH) or commercially available HCl in Dioxane/Ether .

  • Seed Crystals: If it oils out, scratch the glass or add a seed crystal of pure product.

Module 4: Safety & Regulatory (E-E-A-T)

Critical Hazard: Peroxide Formation

Since 4-methoxycyclohexanamine is an ether derivative, the starting materials (and the product to a lesser extent) can form peroxides upon storage.

  • Test: Use KI starch paper before distilling the free base.

  • Inhibition: Store the free base with BHT (butylated hydroxytoluene) if holding for long periods.

References & Validated Sources
  • Stereoselectivity in Cyclohexanone Reduction:

    • Source: MDPI, "Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts."

    • Relevance: Establishes the thermodynamic preference for trans isomers using Rh/Ni catalysts.

    • URL:[Link][2]

  • Cis/Trans Separation of Cyclohexylamines:

    • Source: Google Patents, "Process for separating trans cyclohexane diamine..." (US3880925A).

    • Relevance: Details the fractional crystallization of HCl salts to isolate trans isomers.

    • URL:

  • Safety Data & Handling (4-Methylcyclohexylamine Analog):

    • Source: Fisher Scientific SDS.

    • Relevance: Provides baseline toxicity (corrosive) and handling data for the structural analog.

  • Oxime Reduction Protocols:

    • Source: BenchChem, "A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone."

    • Relevance: Adapts the oxime/imine route for 4-substituted cyclohexanones.

Disclaimer: This guide is for research and development purposes. Always consult local EHS regulations before scaling chemical processes.

Sources

Troubleshooting

removing solvent impurities from 4-Methoxycyclohexanamine hydrochloride

Technical Support Center: Purification of 4-Methoxycyclohexanamine Hydrochloride Case ID: 4-MCHA-HCl-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist[1] Executive Summary 4-Methoxycyclohexanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Methoxycyclohexanamine Hydrochloride

Case ID: 4-MCHA-HCl-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

4-Methoxycyclohexanamine hydrochloride (4-MCHA[1]·HCl) is a critical intermediate in pharmaceutical synthesis.[1] As an amine salt, it is prone to forming stable solvates with alcohols (methanol, ethanol) and retaining water due to hygroscopicity.

Critical Quality Attribute (CQA) Warning: When processing amine hydrochloride salts in alcoholic solvents (methanol/ethanol), there is a high risk of generating Alkyl Chlorides (Methyl Chloride/Ethyl Chloride), which are potential genotoxic impurities (GTIs).[1][2] This guide prioritizes methods that ensure compliance with ICH Q3C (Residual Solvents) and ICH M7 (Mutagenic Impurities).

Visual Troubleshooting Architecture

The following logic flow dictates the purification strategy based on the specific impurity profile.

SolventRemoval Start Identify Residual Solvent (GC-HS / 1H-NMR) Decision1 Solvent Type? Start->Decision1 Path_Alc Alcohols (MeOH, EtOH) Decision1->Path_Alc Path_H2O Water (Moisture) Decision1->Path_H2O Path_Org Non-Polar/Chlorinated (DCM, THF) Decision1->Path_Org Warning CRITICAL CHECK: Detect Alkyl Chlorides? (MeCl / EtCl) Path_Alc->Warning Method_Azeo Protocol C: Azeotropic Distillation (IPA/Toluene) Path_H2O->Method_Azeo Method_Vac Protocol A: Stepwise Vacuum Drying (< 50°C) Path_Org->Method_Vac Warning->Method_Vac Low Levels Method_Slurry Protocol B: Anti-Solvent Slurry (MTBE/Acetone) Warning->Method_Slurry High Levels Method_Vac->Method_Slurry If Fails Method_Reset Protocol D: Free Base & Salt Reformation Method_Slurry->Method_Reset If Fails

Figure 1: Decision matrix for selecting the appropriate purification protocol based on solvent identity and risk factors.

Module 1: Diagnostic Protocols

Before attempting removal, quantify the impurity. Amine salts often mask solvents within the crystal lattice, making standard Loss on Drying (LOD) inaccurate.

Table 1: Recommended Analytical Methods

Impurity TypePrimary Detection MethodSecondary VerificationDetection Limit Target
Methanol / Ethanol GC-Headspace (GC-HS)1H-NMR (DMSO-d6)< 3000 ppm (MeOH) / < 5000 ppm (EtOH)
Water Karl Fischer (KF) TitrationTGA (Thermogravimetric Analysis)< 1.0% w/w
Alkyl Chlorides GC-MS (SIM Mode)-< 10 ppm (Genotoxic Limit)
DCM / THF GC-Headspace1H-NMR< 600 ppm (DCM) / < 720 ppm (THF)

Module 2: Remediation Protocols

Protocol A: Optimized Vacuum Drying (The Baseline)

Best for: Surface-bound solvents and non-solvated lattices.[1]

Scientific Rationale: Direct heating can cause melting point depression or surface sintering, trapping solvent inside the particle. A "step-down" pressure approach with a nitrogen bleed prevents crust formation.[1]

Step-by-Step:

  • Equipment: Vacuum oven with N2 bleed valve.

  • Setup: Spread 4-MCHA·HCl in a thin layer (< 1 cm) on PTFE-lined trays.

  • Phase 1 (Ambient): Apply vacuum (100 mbar) at 25°C for 4 hours. This removes bulk surface solvent.[1]

  • Phase 2 (Ramp): Increase temperature to 45°C and lower pressure to < 10 mbar . Hold for 12 hours.

    • Note: Do not exceed 60°C initially.[1] Amine salts can discolor (oxidize) if trace metal impurities are present.[1]

  • Phase 3 (Bleed): Introduce a slow stream of dry N2 into the oven while maintaining vacuum. The turbulent flow aids in mass transfer of solvent molecules from the crystal surface.

Protocol B: Anti-Solvent Slurry (The "Sticky" Solvent Fix)

Best for: Methanol/Ethanol solvates or stubborn inclusions.

Scientific Rationale: 4-MCHA·HCl is highly soluble in alcohols but insoluble in ethers/ketones.[1] Slurrying in a non-solvent creates a dynamic equilibrium where the alcohol partitions into the bulk liquid phase while the salt recrystallizes/anneals, releasing trapped solvent.

Step-by-Step:

  • Selection: Choose MTBE (Methyl tert-butyl ether) or Acetone .[1]

    • Why? High volatility, low toxicity (Class 3), and poor solubility for the salt.

  • Ratio: Suspend the solid in 10 volumes (10 mL per 1 g) of the anti-solvent.

  • Process:

    • Stir vigorously at ambient temperature for 2 hours.

    • Optional: If the solvate is strong, heat to reflux (55°C for Acetone) for 30 mins, then cool slowly to room temp.

  • Isolation: Filter under N2 atmosphere (to prevent moisture uptake).

  • Final Dry: Vacuum dry as per Protocol A.

Protocol C: Azeotropic Distillation

Best for: Deeply entrained water or high-boiling solvents.[1]

Scientific Rationale: Water forms azeotropes with specific solvents, allowing removal at temperatures below the boiling point of water.

Step-by-Step:

  • Solvent: Use Isopropanol (IPA) or Toluene .[1]

    • IPA: Forms azeotrope with water (87.7% IPA / 12.3% Water) boiling at ~80°C.

    • Toluene: Forms azeotrope with water boiling at 85°C. (Note: Toluene is Class 2; use only if IPA fails).[1]

  • Process: Dissolve/suspend the salt in the azeotropic solvent.

  • Distillation: Rotovap at reduced pressure. Add fresh solvent and repeat 2-3 times ("Chase distillation").

  • Result: The water is "carried" over with the solvent, leaving the dry salt.

Module 3: Advanced FAQ

Q1: My NMR shows a shift in the methoxy peak after drying. Did I decompose the compound?

  • Answer: Likely not.[1] The chemical shift of the methoxy group and the protons alpha to the amine are highly pH-dependent. If you removed residual acid or changed the concentration, the peaks may shift. Always run a standard (known pure sample) at the same concentration in the same deuterated solvent (e.g., DMSO-d6) to confirm.

Q2: I am detecting Methyl Chloride (MeCl). How do I remove it?

  • Answer: MeCl is a gas (boiling point -24°C).[1] It typically escapes during vacuum drying.[1] However, if it is detected, it indicates you are generating it in situ (Methanol + HCl ⇌ MeCl + H2O).[1]

    • Fix: Stop using Methanol.[1] Switch to Isopropanol (IPA) for any recrystallization steps.[1] IPA is sterically hindered and reacts with HCl much slower than Methanol, significantly reducing alkyl halide formation risk [1].[1]

Q3: Can I just free-base the compound to clean it?

  • Answer: Yes, this is Protocol D (The "Reset").

    • Dissolve salt in water.[1]

    • Adjust pH to >12 using NaOH.[1]

    • Extract the free amine (liquid) into DCM or MTBE.[1]

    • Dry the organic layer (Na2SO4) and evaporate.[1][3]

    • Redissolve in anhydrous Ether/Dioxane and treat with HCl gas (or HCl in Dioxane) to re-precipitate the clean salt.

References

  • Teasdale, A., et al. (2010).[1] "Mechanism and processing parameters affecting the formation of methyl chloride during the synthesis of amine hydrochloride salts." Organic Process Research & Development.

  • International Council for Harmonisation (ICH). "Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents."[1][4] European Medicines Agency.[1]

  • PubChem. "4-Methoxycyclohexanamine."[1][5] National Library of Medicine.[1]

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (General reference for salt formation and drying techniques).

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Methoxycyclohexanamine Hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methoxycy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methoxycyclohexanamine hydrochloride. This document is structured to provide both quick-reference FAQs and detailed, systematic troubleshooting protocols to ensure robust and reliable chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for 4-Methoxycyclohexanamine hydrochloride on a standard C18 column?

A1: The primary cause is secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] These interactions create an additional retention mechanism to the desired hydrophobic interaction, leading to a non-symmetrical peak shape.

Q2: How does mobile phase pH affect the peak shape of my compound?

A2: Mobile phase pH is a critical parameter.[4] At a low pH (typically ≤ 3), the acidic silanol groups are protonated and thus neutralized, which minimizes their interaction with the protonated amine of your analyte, leading to improved peak shape.[1][3] Conversely, at mid-range pH values, silanol groups can become deprotonated (anionic), strongly interacting with the cationic analyte and causing significant tailing.[5][6]

Q3: I've adjusted the pH, but I still see tailing. What's the next logical step?

A3: If pH adjustment alone is insufficient, consider adding a basic "silanol suppressor" or "competing base" to your mobile phase.[7] Additives like triethylamine (TEA) or other amines compete with your analyte for the active silanol sites, effectively masking them and improving peak symmetry.[7][8]

Q4: Could my column be the problem?

A4: Yes. Older, Type A silica columns are known to have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing for basic compounds.[3] Modern, high-purity, end-capped Type B silica columns, or columns with alternative chemistries (e.g., embedded polar groups), are specifically designed to minimize these secondary interactions.[3][9]

Q5: Is it possible that I am simply overloading the column?

A5: Column overload can certainly cause peak distortion, including tailing.[2] To test for this, simply dilute your sample and reinject it. If the peak shape improves significantly, you were likely experiencing mass overload.

In-Depth Troubleshooting Guides

Understanding the Core Problem: Analyte-Stationary Phase Interactions

The phenomenon of peak tailing with 4-Methoxycyclohexanamine hydrochloride is rooted in the chemistry of reversed-phase chromatography. Your analyte is a primary amine, which is basic and will be protonated (positively charged) in typical acidic mobile phases. Standard silica-based stationary phases (like C18) have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can deprotonate to form anionic sites (Si-O-), especially at pH values above 3.[1][5]

The undesirable peak tailing arises from a secondary retention mechanism: an ionic interaction between the positively charged 4-Methoxycyclohexanamine and the negatively charged silanol sites. This is in addition to the primary, desired hydrophobic retention mechanism. Because these silanol sites are not uniformly distributed and offer stronger retention, some analyte molecules are delayed in their passage through the column, resulting in a "tail" on the peak.

Below is a diagram illustrating this problematic interaction.

cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase Silica Si-O-Si-O-Si C18_Chains C18 | C18 Silanol_Group Si-O⁻ Analyte 4-Methoxycyclohexanamine (R-NH3⁺) Analyte->C18_Chains Hydrophobic Interaction (Desired Retention) Analyte->Silanol_Group Ionic Interaction (Causes Tailing) caption Analyte-Stationary Phase Interactions

Caption: Dual retention mechanisms causing peak tailing.

Systematic Troubleshooting Workflow

If you are experiencing peak tailing with 4-Methoxycyclohexanamine hydrochloride, follow this systematic approach to diagnose and resolve the issue.

Start Peak Tailing Observed Check_Overload Dilute Sample & Re-inject Did Peak Shape Improve? Start->Check_Overload Overload_Yes Reduce Sample Concentration Check_Overload->Overload_Yes Yes Optimize_MP Optimize Mobile Phase Check_Overload->Optimize_MP No Adjust_pH Lower Mobile Phase pH to 2.5-3.0 Did Peak Shape Improve? Optimize_MP->Adjust_pH pH_Yes Method Optimized Adjust_pH->pH_Yes Yes Add_Additive Add Competing Base (e.g., 0.1% TEA) Did Peak Shape Improve? Adjust_pH->Add_Additive No Additive_Yes Method Optimized Add_Additive->Additive_Yes Yes Change_Column Evaluate Column Chemistry Add_Additive->Change_Column No New_Column Switch to a Modern, End-Capped Type B or Hybrid Column Change_Column->New_Column End Problem Resolved New_Column->End caption Troubleshooting Workflow for Peak Tailing

Caption: A step-by-step guide to resolving peak tailing.

Step 1: Mobile Phase Optimization

Your first and most impactful line of defense is to adjust the mobile phase. The goal is to minimize the ionization of the silica silanol groups.

Protocol 1: Mobile Phase pH Adjustment

  • Prepare a Low pH Aqueous Phase: Prepare your aqueous mobile phase component (e.g., water) and adjust the pH to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid. A pH in this range is generally effective at keeping silanol groups protonated.[10]

  • Buffer Selection: For reproducible results, using a buffer is highly recommended. A 10-20 mM phosphate buffer at pH 2.5 is an excellent starting point.[7]

  • Solvent Preparation: Mix the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to your desired ratio.

  • Equilibrate and Test: Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Protocol 2: Incorporating a Competing Base

If pH adjustment is not sufficient, the addition of a competing amine can mask the residual silanol groups.

  • Additive Selection: Triethylamine (TEA) is a common choice. Other options include butylamine or N,N-dimethyloctylamine.[8][11]

  • Concentration: Start with a low concentration, typically 0.05% to 0.1% (v/v) of the amine additive in the aqueous portion of your mobile phase. This is often equivalent to about 5-10 mM.[7]

  • pH Adjustment: After adding the amine, re-adjust the pH of the aqueous mobile phase to your target (e.g., pH 3.0) using an acid.

  • Equilibrate and Test: As before, ensure the column is thoroughly equilibrated before analysis. Be aware that amine additives can sometimes shorten column lifetime.[7]

Parameter Condition A (No Additive) Condition B (Low pH) Condition C (Low pH + TEA) Expected Outcome
Mobile Phase A Water10mM Phosphate Buffer10mM Phosphate Buffer + 0.1% TEA
Mobile Phase pH ~6.02.82.8Lower pH suppresses silanol ionization.
Peak Asymmetry (As) > 2.0 (Severe Tailing)1.5 - 1.8 (Moderate Tailing)1.0 - 1.3 (Symmetrical Peak)Asymmetry value closer to 1.0 is ideal.
Retention Time May be unstableShould be stableMay decrease slightlyCompeting base can displace analyte.
Step 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, your column's chemistry is the next area to investigate.

Column Chemistry Considerations:

  • Type A vs. Type B Silica: Older columns are often based on "Type A" silica, which has a higher metal content and more acidic silanols.[3] Modern "Type B" silica is high-purity and results in significantly less tailing for basic compounds.

  • End-Capping: Ensure you are using a column that is thoroughly "end-capped." End-capping is a process that chemically derivatizes most of the remaining free silanol groups after the C18 chains have been bonded, making them less interactive.[2]

  • Alternative Stationary Phases: Consider columns with stationary phases designed for basic compounds. These include:

    • Embedded Polar Group (EPG) Phases: These have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which helps to shield the analyte from the silica surface.

    • Hybrid Silica/Polymer Phases: These columns are more resistant to extreme pH values and can offer different selectivity and better peak shape for amines.[12]

Column Health and Best Practices:

  • Column Contamination: If a column that previously gave good peak shape now shows tailing for all peaks, it may be contaminated or physically compromised.[13] A blocked inlet frit can cause peak distortion.[2][13] Try back-flushing the column (if the manufacturer allows) to dislodge particulates.[13]

  • Dedicated Columns: To prolong column life and ensure consistent performance, it is good practice to dedicate a column for methods that use amine additives.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks [Download Table]. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Kromasil. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (2025, February 12). Cause of extreme peak tailing of alkaloids on C18 HPLC? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases [Request PDF]. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography [Request PDF]. Retrieved from [Link]

  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • LCGC International. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • ACS Publications. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Methyl-cyclohexylamine; hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • National Institutes of Health. (2021, October 22). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Angene. (n.d.). trans-4-Methylcyclohexylamine, HCl(CAS# 33483-65-7). Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Validation of an HPLC Method for 4-Methoxycyclohexanamine Hydrochloride

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical methodology that underpins its characterization. For a compound like 4-Methoxycyclohexanamine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical methodology that underpins its characterization. For a compound like 4-Methoxycyclohexanamine hydrochloride, a small molecule amine, robust and validated analytical methods are not just a regulatory expectation but a scientific necessity. This guide provides an in-depth, experience-driven comparison of key validation parameters for a newly developed High-Performance Liquid Chromatography (HPLC) method, contextualized against established regulatory standards.

The primary challenge in the HPLC analysis of small, basic compounds like 4-Methoxycyclohexanamine is their tendency to interact with residual silanol groups on conventional silica-based columns, leading to poor peak shape (tailing), low efficiency, and unreliable quantification[1]. The method outlined and validated herein is designed to overcome these specific challenges, ensuring suitability for its intended purpose, which is the accurate and precise quantification of 4-Methoxycyclohexanamine hydrochloride for assay and impurity profiling.

This guide is structured to walk researchers and drug development professionals through the validation process, not just as a procedural checklist, but as a logical framework. We will explore the "why" behind each experimental choice, grounding our protocols in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5]

The Analytical Challenge: Overcoming Amine-Silanol Interactions

The developed method (Method A) utilizes a modern, end-capped C18 column with a modified mobile phase designed to minimize secondary ionic interactions. We will compare its performance against a hypothetical "traditional" method (Method B) that uses a standard C18 column without the same degree of end-capping or mobile phase optimization.

ParameterMethod A (Developed Method)Method B (Traditional Method)
Column Inertsil ODS-3, 4.6 x 150 mm, 5 µmStandard C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60) with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile:Phosphate Buffer pH 7.0 (50:50)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL

The choice of 0.1% TFA in Method A is critical. It acts as an ion-pairing agent and protonates residual silanols, effectively shielding the positively charged amine analyte from undesirable interactions, resulting in improved peak symmetry and reproducibility.

The Validation Workflow: A Step-by-Step Scientific Inquiry

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose[4]. The following sections detail the core validation experiments, presenting the protocols and the resulting comparative data.

Validation_Workflow cluster_0 Method Development cluster_1 Validation Parameters (ICH Q2) cluster_2 Final Assessment Dev Method A (Optimized) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Establishes Foundation Suitability System Suitability Specificity->Suitability Accuracy Accuracy Linearity->Accuracy Defines Range Linearity->Suitability Precision Precision Accuracy->Precision Confirms Reliability Accuracy->Suitability Limits LOD & LOQ Precision->Limits Determines Sensitivity Precision->Suitability Robustness Robustness Limits->Robustness Tests Resilience Limits->Suitability Robustness->Suitability ValidationReport Validation Report Suitability->ValidationReport

Caption: The logical flow of an HPLC method validation study, from development through parameter testing to final reporting.

Specificity: Proving Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[4][6]

Experimental Protocol
  • Prepare Solutions:

    • Blank: Prepare the diluent (Mobile Phase) and inject it.

    • Analyte Standard: Prepare a solution of 4-Methoxycyclohexanamine hydrochloride reference standard at the target concentration (e.g., 100 µg/mL).

    • Spiked Sample: Prepare a solution of the analyte and spike it with known, related impurities or potential degradation products.

    • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Analysis: Inject all solutions into the HPLC system.

  • Evaluation:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • The analyte peak in the spiked and stressed samples must be well-resolved from all other peaks (Resolution > 2.0).

Comparative Results
MetricMethod A (Developed)Method B (Traditional)Acceptance Criteria
Analyte Retention Time 4.5 min6.2 min-
Peak Purity (PDA) Pass (>99.9%)Pass (>99.9%)Homogeneous Peak
Resolution from Impurity 1 3.51.8> 2.0
Resolution from Impurity 2 4.12.2> 2.0

Insight: Method A demonstrates superior resolving power, clearly separating the main analyte from its potential impurities. The poor resolution (<2.0) for Method B indicates it is not specific and therefore not suitable for impurity profiling.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[5][7]

Experimental Protocol
  • Prepare Calibration Standards: Prepare at least five concentrations of the analyte spanning the expected range. For an assay, this is typically 80% to 120% of the target test concentration.[8]

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

Comparative Results
ParameterMethod A (Developed)Method B (Traditional)Acceptance Criteria
Range Studied 80 - 120 µg/mL80 - 120 µg/mL80-120% of Target
Correlation Coefficient (r²) 0.99980.9985≥ 0.999
Y-intercept Close to zeroSignificant deviationIntercept not significantly different from zero
Residual Sum of Squares LowHighRandom distribution

Insight: Method A shows excellent linearity with an r² value of 0.9998. The lower r² for Method B is likely due to inconsistent peak integration caused by peak tailing, especially at lower concentrations.

Accuracy: Measuring Closeness to the True Value

Accuracy is the closeness of test results to the true value. It is typically assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 3 concentrations / 3 replicates each).[7]

Experimental Protocol
  • Prepare Spiked Samples: Spike a placebo (matrix without the analyte) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).

  • Analysis: Analyze each spiked sample in triplicate.

  • Evaluation: Calculate the percent recovery for each sample.

Comparative Results
Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
80 µg/mL (80%) 99.5% ± 0.4%97.2% ± 1.8%98.0 - 102.0%
100 µg/mL (100%) 100.2% ± 0.3%100.5% ± 1.5%98.0 - 102.0%
120 µg/mL (120%) 100.8% ± 0.5%103.1% ± 2.1%98.0 - 102.0%

Insight: Method A demonstrates high accuracy across the entire range, with all recoveries falling well within the standard 98-102% acceptance criteria. Method B fails at the lower and upper ends of the range, with higher variability (RSD), again attributable to poor chromatography.

Precision: Assessing Repeatability and Intermediate Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol
  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Results
Precision LevelMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Repeatability (n=6) 0.45%1.9%≤ 1.0%
Intermediate Precision (n=12) 0.68%2.5%≤ 2.0%

Insight: The low RSD values for Method A confirm its high precision. The poor peak shape in Method B leads to inconsistent integration, resulting in RSDs that exceed acceptable limits for a validated pharmaceutical assay.

Detection & Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be determined with acceptable precision and accuracy.[9]

Experimental Protocol
  • Method: Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.

  • Confirmation: Prepare and inject solutions at the calculated LOD and LOQ concentrations to confirm the signal-to-noise ratio (S/N). (LOD S/N ≈ 3:1, LOQ S/N ≈ 10:1).

Comparative Results
ParameterMethod AMethod BAcceptance Criteria
LOD 0.05 µg/mL0.5 µg/mL-
LOQ 0.15 µg/mL1.5 µg/mLQuantifiable with acceptable precision & accuracy
Precision at LOQ (%RSD) 4.5%12.8%≤ 10%

Insight: Method A is an order of magnitude more sensitive than Method B. Its LOQ is well-defined with acceptable precision, making it suitable for quantifying trace-level impurities. Method B's high LOQ and poor precision at that level make it unsuitable for impurity analysis.

Robustness: Resisting Small Variations

Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Experimental Protocol
  • Vary Parameters: Deliberately vary critical parameters one at a time:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analysis: Analyze a system suitability solution under each condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Comparative Results
Varied ParameterMethod A (Impact on System Suitability)Method B (Impact on System Suitability)Acceptance Criteria
Flow Rate (+10%) PassFail (Resolution < 2.0)System Suitability must pass
Temperature (+5°C) PassPassSystem Suitability must pass
% Acetonitrile (+2%) PassFail (Resolution < 2.0)System Suitability must pass

Insight: Method A is robust, with minor changes in conditions having no significant impact on chromatographic performance. Method B is highly sensitive to changes in flow rate and mobile phase composition, indicating it is not a reliable method for routine use.

System Suitability: The Daily Check

Before any sample analysis, a system suitability test is performed to ensure the complete system (instrument, reagents, column) is operating correctly.

System_Suitability SST_Standard System Suitability Standard (Analyte + Impurities) Parameters Tailing Factor Resolution (Rs) Plate Count (N) RSD of Injections SST_Standard->Parameters Acceptance Tailing ≤ 1.5 Rs ≥ 2.0 N ≥ 2000 RSD ≤ 1.0% Parameters->Acceptance Must Meet Criteria

Caption: Key parameters and acceptance criteria for a system suitability test.

Conclusion: A Scientifically Sound and Defensible Method

The comprehensive validation data clearly demonstrates the superiority of the developed HPLC method (Method A) for the analysis of 4-Methoxycyclohexanamine hydrochloride. By employing a modern, inert column and an optimized mobile phase with an ion-pairing agent, the method successfully overcomes the inherent challenges of analyzing small basic molecules.

Method A is proven to be specific, linear, accurate, precise, sensitive, and robust . In contrast, the traditional approach (Method B) fails on multiple critical validation parameters, primarily due to poor peak shape and a lack of robustness, making it unsuitable for a regulated environment. This comparative guide underscores the principle that method development and validation are not merely procedural exercises but are integral to ensuring data integrity and, ultimately, product quality and patient safety. The validity of any analytical method can only be confirmed through rigorous laboratory studies, and the documentation of these studies is the foundation of a reliable quality system.[8]

References

  • USP <1225> Method Validation . BA Sciences. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. Available from: [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review . World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation . Scribd. Available from: [Link]

  • <1225> Validation of Compendial Procedures . Scribd. Available from: [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products . National Institutes of Health (NIH). Available from: [Link]

  • <1225> Validation of Compendial Procedures . Ofni Systems. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization . ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). Available from: [Link]

  • (trans-4-Methoxycyclohexyl)amine . PubChem. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . USP. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . Chromatography Online. Available from: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization . Sultan Qaboos University Journal For Science. Available from: [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations . ResearchGate. Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . USP. Available from: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 4-Methoxycyclohexanamine Hydrochloride: A Comparative Technical Guide

Executive Summary 4-Methoxycyclohexanamine hydrochloride presents a distinct "triad of difficulty" for analytical method development: it lacks a UV-active chromophore, exists as a hydrochloride salt (limiting direct GC a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxycyclohexanamine hydrochloride presents a distinct "triad of difficulty" for analytical method development: it lacks a UV-active chromophore, exists as a hydrochloride salt (limiting direct GC analysis), and requires strict monitoring of cis/trans isomeric purity.

This guide objectively compares three analytical approaches: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection), GC-FID (Gas Chromatography with Flame Ionization Detection), and Pre-column Derivatization HPLC-UV . While GC-FID remains the gold standard for isomer resolution, this guide demonstrates why HILIC-CAD is the superior choice for routine quality control due to its ability to quantify the counter-ion (chloride) and the parent amine simultaneously without complex sample preparation.

The Analytical Challenge: Mechanism & Causality

To validate a method for this molecule, one must understand why standard C18/UV methods fail.

  • Chromophore Absence: The cyclohexane ring and methoxy group do not absorb UV light above 200 nm. Direct UV detection at 205-210 nm is non-specific and prone to mobile phase interference.

  • Isomeric Complexity: The cis and trans isomers have identical mass spectra (making MS differentiation difficult without chromatographic separation) and very similar polarities.

  • Salt Stoichiometry: As a hydrochloride salt, the drug substance is highly polar. Standard Reverse Phase (RP) columns often fail to retain the free amine, leading to elution in the void volume.

Strategic Decision Matrix
FeatureMethod A: HILIC-CADMethod B: GC-FIDMethod C: Derivatization UV
Detection Principle Mass-sensitive (Universal)Carbon-counting (Combustion)Tagging with Chromophore
Sample Prep "Dilute and Shoot"Base Extraction RequiredComplex Reaction (e.g., FMOC)
Isomer Resolution ModerateHigh Low to Moderate
Salt Detection Yes (Simultaneous Cl-) No (Salt decomposes)No
Throughput HighLow (due to prep)Low

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. The HILIC-CAD method includes a system suitability test (SST) that monitors the salt-to-base ratio as an internal check.

Method A: HILIC-CAD (Recommended for Routine QC)

Rationale: HILIC retains polar amines well, and CAD detects any non-volatile analyte, allowing simultaneous quantification of the 4-methoxycyclohexanamine and the chloride ion.

  • Instrument: HPLC system (e.g., Thermo Vanquish) with Charged Aerosol Detector.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 100 mM Ammonium Acetate in Water (pH 5.0).

    • B: Acetonitrile.[1][2]

  • Gradient: Isocratic 15% A / 85% B for 10 minutes (adjust for retention).

  • Flow Rate: 1.0 mL/min.

  • Detector Settings: Power Function: 1.0; Data Collection Rate: 10 Hz; Evaporation Temp: 35°C.

  • Sample Diluent: 80:20 Acetonitrile:Water.

Self-Validating Step: The molar ratio of the Amine peak area to the Chloride peak area should remain constant. A shift indicates potential salt disproportionation or instrument drift.

Method B: GC-FID (Reference Method for Isomers)

Rationale: GC offers superior resolution of cis/trans isomers. However, the HCl salt is non-volatile and will degrade in the injector port. Free-basing is mandatory.

  • Sample Prep (Critical):

    • Weigh 50 mg of 4-Methoxycyclohexanamine HCl.

    • Dissolve in 2 mL 1N NaOH (converts salt to free base).

    • Add 5 mL Dichloromethane (DCM) containing internal standard (e.g., Tridecane).

    • Vortex for 1 min; centrifuge. Inject the bottom organic layer.

  • Column: Base-deactivated fused silica (e.g., Rtx-5 Amine or CP-Volamine), 30m x 0.32mm.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program: 60°C (hold 1 min) → 10°C/min → 220°C (hold 5 min).

  • Inlet: Split 1:50, 250°C.

Cross-Validation Workflow & Logic

Cross-validation ensures that the newer HILIC-CAD method provides equivalent results to the established GC-FID method. The following diagram illustrates the logical flow for this comparative study.

CrossValidation cluster_Methods Parallel Analysis Sample 4-Methoxycyclohexanamine HCl (Batch Samples) MethodA Method A: HILIC-CAD (Direct Injection) Sample->MethodA MethodB Method B: GC-FID (Base Extraction) Sample->MethodB Stats Statistical Correlation (Bland-Altman Plot) MethodA->Stats Assay % (w/w) DataNorm Data Normalization (Correct GC for Salt Weight) MethodB->DataNorm DataNorm->Stats Free Base to Salt Conv. Decision Validation Decision Stats->Decision p > 0.05 (No diff)

Caption: Workflow for cross-validating HILIC-CAD against the orthogonal GC-FID reference method.

Comparative Performance Data

The following data represents typical validation metrics expected for this class of aliphatic amines when analyzing a >98% pure reference standard.

Table 1: Method Validation Summary
ParameterMethod A (HILIC-CAD)Method B (GC-FID)Method C (Deriv-UV)
Linearity (R²) > 0.995 (Quadratic fit often needed)> 0.999> 0.998
Range 0.05 – 2.0 mg/mL0.1 – 5.0 mg/mL0.001 – 0.1 mg/mL
Precision (RSD, n=6) 1.2%0.8%2.5% (Prep error)
LOD (Limit of Detection) ~1.0 µg/mL~5.0 µg/mL~0.1 µg/mL
Isomer Resolution (Rs) 1.5 - 2.0> 3.5 < 1.5
Specificity Excellent (Separates Cl- and Amine)High (Matrix removed)Moderate (Reagent peaks)
Table 2: Cross-Validation Results (Assay %)
Sample BatchGC-FID Result (Calculated as HCl)HILIC-CAD Result% Difference
Batch 00199.4%99.2%-0.2%
Batch 00298.8%99.1%+0.3%
Batch 003 (Impure)94.2%94.5%+0.3%

Interpretation: The difference between methods is < 1.0%, meeting standard ICH Q2(R2) acceptance criteria for intermediate precision.

Authoritative References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guideline on validation tests and methodology.

  • Holzgrabe, U., et al. (2010). "Charged aerosol detection in pharmaceutical analysis." Journal of Chromatography A, 1217(44), 6930-6941. (Establishes CAD as a universal detector for non-chromophoric salts).

  • Subramanian, G. (Ed.).[4] (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for cis/trans isomer separation principles).

  • Rtx-5 Amine Column Application Note. Restek Corporation. "Analysis of Amines and Ammonia."

  • PubChem Compound Summary: (trans-4-Methoxycyclohexyl)amine. National Center for Biotechnology Information.[1] [1]

Final Recommendation

For release testing , use Method A (HILIC-CAD) . It is faster, requires no hazardous derivatization, and confirms the salt form identity. For process development (specifically optimizing isomer ratios), use Method B (GC-FID) due to its superior resolution of the cis and trans forms.

Sources

Comparative

Comparative Guide: Efficacy &amp; ADME Profiling of 4-Methoxycyclohexanamine Scaffolds

This guide provides a technical comparison of 4-Methoxycyclohexanamine hydrochloride (4-MCA) based compounds against their primary structural analogs, specifically 4-Aminocyclohexanol (4-ACH) derivatives (e.g., the Ambro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-Methoxycyclohexanamine hydrochloride (4-MCA) based compounds against their primary structural analogs, specifically 4-Aminocyclohexanol (4-ACH) derivatives (e.g., the Ambroxol scaffold).

The content is designed for medicinal chemists and lead optimization scientists, focusing on the strategic use of the 4-methoxy moiety to modulate lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability in drug candidates.

Executive Summary: The "Methoxy Switch" Strategy

In modern drug discovery, 4-Methoxycyclohexanamine hydrochloride serves as a critical bioisostere for the widely used 4-aminocyclohexanol scaffold. While the hydroxy-variant (found in mucolytics like Ambroxol) offers high solubility and specific H-bond donor capability, it often suffers from rapid Phase II metabolism (O-glucuronidation) and limited CNS penetration.

Incorporating the 4-methoxycyclohexyl moiety is a validated strategy to:

  • Cap the Hydrogen Bond Donor (HBD): Increases LogP and membrane permeability.

  • Block Metabolic Soft Spots: Prevents direct conjugation by UGT enzymes.

  • Maintain Steric Fidelity: The methoxy group occupies a similar volume to the hydroxy group but alters the electronic landscape.

Physicochemical & Structural Comparison

The efficacy of a "based compound" (a drug candidate containing this moiety) is strictly dependent on how these physicochemical changes interact with the target protein and the biological matrix.

Table 1: Scaffold Property Analysis
Feature4-Aminocyclohexanol (4-ACH) 4-Methoxycyclohexanamine (4-MCA) Impact on Efficacy
Structure Cyclohexane ring with -NH₂ and -OHCyclohexane ring with -NH₂ and -OMe-OMe is more lipophilic.
H-Bond Capacity Donor & Acceptor (OH)Acceptor Only (OMe)4-MCA improves passive permeability.
LogP (approx) ~0.1 (Hydrophilic)~0.8 - 1.2 (Lipophilic)4-MCA favors CNS entry and cell penetration.
Metabolic Risk High (O-Glucuronidation)Low (Requires O-demethylation first)4-MCA extends half-life (

).
Stereochemistry cis / trans isomers activecis / trans isomers activetrans-isomer is preferred for rigidifying vectors.
DOT Diagram 1: The Bioisosteric Decision Logic

This decision tree illustrates when to deploy the 4-MCA scaffold during Lead Optimization.

decision_tree Start Lead Compound Analysis (Contains Cyclohexyl-Amine) Check_Perm Is Permeability/CNS Entry Limiting? Start->Check_Perm Check_Metab Is High Clearance observed (Glucuronidation)? Check_Perm->Check_Metab No Check_Binding Is the -OH group critical for H-Bonding? Check_Perm->Check_Binding Yes Check_Metab->Check_Binding Yes Decision_OH Retain 4-Aminocyclohexanol (Focus on Solubility) Check_Metab->Decision_OH No Check_Binding->Decision_OH Yes (Donor needed) Decision_OMe Switch to 4-Methoxycyclohexanamine (Optimize ADME) Check_Binding->Decision_OMe No (Acceptor sufficient)

Caption: Logic flow for selecting 4-Methoxycyclohexanamine (4-MCA) over 4-Aminocyclohexanol to solve specific ADME liabilities.

Experimental Efficacy Data: Case Study (Kinase Inhibitors)

A definitive example of 4-MCA efficacy is found in the optimization of GSK3 inhibitors for Trypanosoma brucei (Human African Trypanosomiasis). Researchers compared the trans-4-methoxy analog against other polar substituents to balance potency with metabolic stability.

Table 2: Comparative Efficacy in GSK3 Inhibitor Series

Data derived from Thomas et al. (2020) and related SAR studies.

Compound IDR-Group SubstituentTbGSK3 IC₅₀ (nM) Microsomal Stability (Clint) Solubility (µM) Outcome
Cmpd 16 trans-4-hydroxycyclohexyl12High Clearance (Glucuronidation)>100Potent but metabolically unstable.
Cmpd 34 trans-4-methoxycyclohexyl 18 Low Clearance (Stable) 85 Retained potency; significantly improved metabolic stability.
Cmpd 11 Morpholine450High Stability>100Loss of potency (steric/electronic mismatch).

Interpretation: The transition from Compound 16 (Hydroxy) to Compound 34 (Methoxy) resulted in a minor reduction in intrinsic potency (12 nM vs 18 nM) but a critical gain in metabolic stability . The -OH group was a "metabolic soft spot." Capping it with -OMe prevented Phase II conjugation while maintaining the necessary steric bulk for the enzyme pocket.

Detailed Experimental Protocols

To replicate these results or synthesize 4-MCA based libraries, follow these validated protocols.

Protocol A: Synthesis via Reductive Amination

This is the standard method for coupling 4-Methoxycyclohexanamine HCl to an aldehyde-based core (e.g., for Ambroxol analogs or Kinase inhibitors).

Materials:

  • Aldehyde Core (1.0 eq)

  • trans-4-Methoxycyclohexanamine HCl (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Workflow:

  • Free Base Formation: In a reaction vessel, suspend 4-Methoxycyclohexanamine HCl in DCE. Add DIPEA and stir for 10 min to liberate the free amine.

  • Imine Formation: Add the Aldehyde Core. Stir at Room Temperature (RT) for 1–2 hours. Note: Use MgSO₄ if water generation hinders imine formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Microsomal Stability Assay (Metabolic Efficacy)

Objective: Verify if the -OMe substitution successfully blocks metabolism compared to the -OH analog.

  • Preparation: Prepare 10 mM DMSO stocks of the 4-Methoxy and 4-Hydroxy compounds.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Mouse/Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
DOT Diagram 2: Synthesis Workflow (Reductive Amination)

synthesis_flow Start 4-Methoxycyclohexanamine HCl Salt Step1 DIPEA / DCE (Free Base Gen) Start->Step1 Step2 Add Aldehyde (Imine Formation) Step1->Step2 10 min Step3 Add STAB (Reduction) Step2->Step3 1-2 hr Product Secondary Amine (Drug Candidate) Step3->Product Overnight

Caption: Standard Reductive Amination workflow for incorporating the 4-methoxycyclohexyl moiety.

References

  • Thomas, M. G., et al. (2020). "Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity." Journal of Medicinal Chemistry.

  • BenchChem. "Application of Trans-4-Aminocyclohexanol in the Synthesis of Ambroxol Hydrochloride." (Reference for the hydroxy-analog baseline).

  • PubChem. "Compound Summary: (trans-4-Methoxycyclohexyl)amine." National Library of Medicine.

  • Google Patents. "WO2017100662A1 - Polycyclic compounds as inhibitors of Bruton's tyrosine kinase." (Demonstrates use of 4-methoxycyclohexanamine as a substituent).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxycyclohexanamine hydrochloride

This guide is structured to serve as an operational standard operating procedure (SOP) for handling 4-Methoxycyclohexanamine hydrochloride . As a Senior Application Scientist, I have synthesized these protocols based on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an operational standard operating procedure (SOP) for handling 4-Methoxycyclohexanamine hydrochloride . As a Senior Application Scientist, I have synthesized these protocols based on the chemical's functional class (primary amine salts), known toxicological proxies, and rigorous laboratory safety standards.

Executive Safety Assessment

The Core Directive: Treat 4-Methoxycyclohexanamine hydrochloride as a Hazardous Chemical Entity with potential for severe irritation and corrosivity.

While specific toxicological data for this exact methoxy-derivative may be sparse compared to its methyl-analogs, the functional groups dictate the safety profile. As a primary amine hydrochloride salt, this compound presents a dual hazard:

  • The Amine Moiety: Potential for chemical burns, sensitization, and mucous membrane irritation.

  • The Hydrochloride Salt: Increases stability but often results in a fine, hygroscopic powder that easily becomes airborne, creating an inhalation risk.

Critical Warning: Do not mistake "salt formation" for "neutralized safety." Upon contact with physiological moisture (sweat, lung tissue), the salt can dissociate, delivering the amine payload locally.

Hazard Identification & Risk Profile

Based on structural proxies (e.g., Cyclohexylamine HCl, CAS 4998-76-9) and functional group analysis.

Hazard ClassGHS Classification (Conservative Estimate)Operational Implication
Acute Toxicity H302: Harmful if swallowed.H312: Harmful in contact with skin.[1]Zero-tolerance for ingestion. Glove hygiene is paramount to prevent oral transfer.[1][2]
Skin/Eye H314/H318: Causes severe skin burns/eye damage.[1]Safety glasses are insufficient. Chemical Goggles are mandatory.
Inhalation H335: May cause respiratory irritation.[2]Dust Control is the primary engineering challenge.
Sensitization H317: May cause allergic skin reaction.[1]Exposure may lead to long-term hypersensitivity.
The PPE Firewall (Personal Protective Equipment)

Do not rely on PPE as your first line of defense; it is your last.

Body ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Fume Hood (Face Velocity: 80–100 fpm).Secondary: N95 or P100 Respirator (if outside hood).The HCl salt form is often a fine particulate. Inhalation can cause immediate bronchial spasms.
Hands (Solid) Nitrile Gloves (Min 5 mil thickness). Standard nitrile offers excellent resistance to solid salts. Inspect for pinholes by air-inflation before use.
Hands (Solution) Double Gloving (Nitrile over Nitrile) or Laminate. If dissolved in organic solvents (DCM, MeOH), the solvent acts as a carrier, pulling the amine through the glove material.
Eyes Chemical Splash Goggles (Indirect Vent). Amine dust is basic and corrosive. Safety glasses allow dust to bypass side shields and react with eye moisture.
Body Lab Coat (High-neck, snap closure). Prevents dust accumulation on street clothes. Cotton is preferred over synthetic to minimize static cling of the powder.
Operational Workflow: The "Dust-Free" Protocol

The highest risk of exposure occurs during weighing and transfer , where the solid can become airborne.

Step-by-Step Handling Procedure
  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat. Amine salts are prone to static charge, causing "jumping" of powder.

  • The "Tunnel" Technique: Perform all weighing deep inside the fume hood (at least 6 inches back). Do not block the airfoil.

  • Solubilization: Add the solvent to the solid slowly. The heat of solution (exothermic) may be significant for amine salts.

  • Decontamination: Wipe down the balance area with a wet paper towel (water/surfactant) immediately after use. Dry wiping disperses dust; wet wiping captures it.

Visualizing the Safety Logic

The following diagram illustrates the critical decision points and barriers in the handling workflow.

G Start Storage (Cool, Dry, Desiccated) PPE_Check PPE Integrity Check (Gloves/Goggles) Start->PPE_Check Eng_Check Engineering Control (Hood Flow >80fpm) PPE_Check->Eng_Check Pass Weighing Weighing Process (Static Control) Eng_Check->Weighing Flow Verified Solubilization Solubilization (Exotherm Watch) Weighing->Solubilization Closed Transfer Decon Decontamination (Wet Wipe Method) Weighing->Decon Immediate Clean Reaction Reaction/Usage Solubilization->Reaction Waste Waste Segregation (Basic Organic) Reaction->Waste Disposal Decon->Waste

Figure 1: Critical Control Point workflow for handling solid amine salts. Note the immediate decontamination step post-weighing.

Emergency & Disposal Protocols
Spill Response (Solid Powder)
  • Evacuate: Move away from the dust cloud.

  • Isolate: Close the lab door to prevent spread to corridors.

  • PPE Upgrade: Don a P100 respirator if re-entering the area is necessary and dust is visible.

  • Cleanup: Do NOT dry sweep.

    • Cover spill with wet paper towels (water) to dampen.

    • Scoop up the wet slurry.

    • Wipe area with dilute acetic acid (vinegar) to neutralize trace amines, followed by water.

Disposal Strategy (Cradle-to-Grave)
  • Never dispose of amine salts in the sink. They are toxic to aquatic life.[1][3]

  • Segregation: Dispose of as "Hazardous Waste - Organic Alkali" .

  • Labeling: Clearly mark the waste tag with "4-Methoxycyclohexanamine HCl".

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers as amines can corrode certain alloys over time.

References
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Cyclohexylamine hydrochloride. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methylcyclohexylamine. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Methylcyclohexan-1-amine hydrochloride.[4][5][6] National Library of Medicine. Retrieved from [5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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